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  • Product: 1-(2-chloro-5-nitrophenyl)ethan-1-ol
  • CAS: 150295-18-4

Core Science & Biosynthesis

Foundational

1-(2-chloro-5-nitrophenyl)ethanol molecular weight and formula

An In-depth Technical Guide to 1-(2-chloro-5-nitrophenyl)ethanol Abstract This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitrophenyl)ethanol, a substituted aromatic alcohol of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-chloro-5-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitrophenyl)ethanol, a substituted aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. The document details the compound's fundamental molecular properties, proposes a robust synthetic pathway, and outlines expected analytical characterization data. Furthermore, it explores the potential applications of this molecule as a versatile building block for novel therapeutic agents and other functional materials. Safety protocols and handling guidelines are also discussed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's chemistry and potential utility.

Part 1: Core Molecular and Physicochemical Properties

1-(2-chloro-5-nitrophenyl)ethanol is a chiral aromatic alcohol. The presence of a chloro and a nitro group on the phenyl ring, combined with a secondary alcohol, makes it a functionally rich molecule for further chemical transformations.

Molecular Formula and Weight

The fundamental properties of 1-(2-chloro-5-nitrophenyl)ethanol are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈ClNO₃[1][2]
Molecular Weight 201.61 g/mol [1]
Monoisotopic Mass 201.01927 Da[2]
Synonym 1-(2-chloro-5-nitrophenyl)ethan-1-ol[2]
Chemical Structure

The two-dimensional structure of 1-(2-chloro-5-nitrophenyl)ethanol highlights the arrangement of its functional groups.

Caption: 2D Structure of 1-(2-chloro-5-nitrophenyl)ethanol

Part 2: Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of 1-(2-chloro-5-nitrophenyl)ethanol involves the reduction of its corresponding ketone precursor, 1-(2-chloro-5-nitrophenyl)ethanone. This transformation is a standard procedure in organic synthesis, and the choice of reducing agent can influence the reaction's selectivity and outcome.

Proposed Synthetic Protocol: Reduction of a Ketone

Reaction: 1-(2-chloro-5-nitrophenyl)ethanone → 1-(2-chloro-5-nitrophenyl)ethanol

Reagents and Materials:

  • 1-(2-chloro-5-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(2-chloro-5-nitrophenyl)ethanone (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and ensure efficient reduction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-(2-chloro-5-nitrophenyl)ethanol.

Workflow Diagram

G start Dissolve Ketone in MeOH/DCM cool Cool to 0°C start->cool reduce Add NaBH₄ cool->reduce monitor Monitor with TLC reduce->monitor quench Quench with 1M HCl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure 1-(2-chloro-5-nitrophenyl)ethanol purify->end

Caption: Synthetic workflow for 1-(2-chloro-5-nitrophenyl)ethanol.

Part 3: Spectroscopic Characterization

The structural elucidation of 1-(2-chloro-5-nitrophenyl)ethanol relies on standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[3]

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of δ 7.5-8.5 ppm. - A quartet for the methine proton (CH-OH) around δ 5.0-5.5 ppm. - A doublet for the methyl protons (CH₃) around δ 1.5-1.7 ppm. - A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons between δ 120-150 ppm. - The carbon bearing the hydroxyl group (CH-OH) around δ 65-75 ppm. - The methyl carbon (CH₃) around δ 20-25 ppm.
IR Spectroscopy - A broad O-H stretching band around 3300-3500 cm⁻¹. - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - C-Cl stretching in the fingerprint region.
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to its molecular weight. - Characteristic fragmentation patterns, including the loss of a water molecule and a methyl group.

Part 4: Applications in Research and Drug Development

The unique combination of functional groups in 1-(2-chloro-5-nitrophenyl)ethanol makes it a valuable intermediate in various synthetic applications, particularly in the development of new pharmaceuticals.

  • Pharmaceutical Intermediates: Nitrophenyl ethanol derivatives are known precursors in the synthesis of various biologically active molecules.[4][5] The nitro group can be reduced to an amine, which can then be further functionalized.

  • Chiral Building Block: As a chiral molecule, it can be used in the asymmetric synthesis of enantiomerically pure compounds, which is crucial in drug development as different enantiomers can have different pharmacological activities.

  • Antibacterial Agents: The presence of chloro and nitro groups on an aromatic ring is a feature found in some antibacterial compounds.[6][7] This suggests that derivatives of 1-(2-chloro-5-nitrophenyl)ethanol could be explored for their antimicrobial properties.

A 1-(2-chloro-5-nitrophenyl)ethanol B Pharmaceutical Intermediates A->B C Chiral Synthesis A->C D Development of Antibacterial Agents A->D E Functional Material Synthesis A->E

Caption: Potential applications of 1-(2-chloro-5-nitrophenyl)ethanol.

Part 5: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(2-chloro-5-nitrophenyl)ethanol is a valuable chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure and multiple functional groups offer a wide range of possibilities for creating more complex and potentially bioactive molecules. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound effectively and safely in their scientific endeavors.

References

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA.
  • BLD Pharm. 1-(2-Chloro-4-nitrophenyl)ethanol.
  • Guidechem. 2,2-dichloro-1-(2-chloro-5-nitrophenyl)ethanol.
  • Fisher Scientific. SAFETY DATA SHEET. (2016).
  • PubChemLite. 1-(2-chloro-5-nitrophenyl)ethan-1-ol.
  • SpectraBase. Ethanone, 1-(2-chloro-5-nitrophenyl)-.
  • iChemical. 1-(2-Chloro-5-nitrophenyl)ethanone, CAS No. 23082-50-0.
  • Ori-McKenney Lab. SAFETY DATA SHEET.
  • BASF Agro. Safety data sheet. (2023).
  • Angene Chemical. Safety Data Sheet. (2025).
  • Chem-Impex. 1-(2-Nitrofenil)etanol.
  • Sigma-Aldrich. 1-(2-Chloro-5-nitrophenyl)ethanone AldrichCPR.
  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025).
  • PrepChem.com. (1) Synthesis of 2-chloro-5-nitrophenol.
  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. (2025).
  • Anax Laboratories. 2228399-86-6 | 2-Chloro-1-(2-chloro-5-nitrophenyl)ethanone.
  • Google Patents. Ethanol synthesis - CA2795450A1.
  • Benchchem. An In-Depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Structural Analogs and Derivatives.

Sources

Exploratory

A Technical Guide to the Solubility of 1-(2-chloro-5-nitrophenyl)ethan-1-ol in Organic Solvents: A Predictive and Methodological Approach

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the chemical intermediate 1-(2-chloro-5-nitrophenyl)ethan-1-ol. Given the absence of publicly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of the chemical intermediate 1-(2-chloro-5-nitrophenyl)ethan-1-ol. Given the absence of publicly available experimental solubility data for this specific compound[1], this document serves as a vital resource for researchers, process chemists, and formulation scientists. It combines theoretical principles with a detailed, field-proven experimental protocol to empower professionals in drug development and chemical synthesis to generate reliable solubility data, which is critical for process design, reaction optimization, purification, and formulation.[2][3]

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the intermolecular forces between solute and solvent molecules. A thorough analysis of the molecular structure of 1-(2-chloro-5-nitrophenyl)ethan-1-ol is the first step in predicting its solubility profile.

1.1. Molecular Structure Analysis

The structure of 1-(2-chloro-5-nitrophenyl)ethan-1-ol comprises three key features that dictate its interactions with solvents:

  • Aromatic Ring System: The substituted phenyl group is a large, relatively non-polar component, capable of engaging in π-π stacking and van der Waals interactions.

  • Polar Substituents: The chloro (-Cl) and nitro (-NO₂) groups are strongly electron-withdrawing, creating significant dipole moments across the aromatic ring. The nitro group, in particular, is a strong hydrogen bond acceptor.

  • Ethanol Side-Chain: The hydroxyl (-OH) group on the benzylic carbon is the most significant feature for solubility in polar solvents. It can act as both a hydrogen bond donor and acceptor.

The predicted XlogP value, a measure of lipophilicity, for this compound is 1.9[1], suggesting a moderate balance between hydrophobic and hydrophilic character. This indicates that the compound is unlikely to be highly soluble in either very non-polar solvents (like hexanes) or water, but will likely exhibit good solubility in a range of organic solvents that can accommodate its various structural features.

1.2. Rationale for Solvent Selection

Based on the molecular analysis, solvents can be rationally selected to probe the compound's solubility limits. A logical approach involves testing across different solvent classes.

Solvent ClassRepresentative SolventsPredicted Solubility of 1-(2-chloro-5-nitrophenyl)ethan-1-olRationale for Prediction
Polar Protic Methanol, EthanolHigh The solvent's hydroxyl groups can readily form hydrogen bonds with both the nitro and hydroxyl groups of the solute.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Very High These solvents possess strong dipole moments and can act as hydrogen bond acceptors for the solute's hydroxyl group. DMSO is a particularly powerful solvent for a wide range of organic compounds.[4]
Non-Polar Hexane, TolueneLow to Very Low The lack of strong dipole moments or hydrogen bonding capability in these solvents makes them poor at solvating the polar nitro and hydroxyl functional groups of the solute.
Intermediate Polarity Ethyl Acetate, DichloromethaneModerate These solvents offer a balance of properties. Ethyl acetate can accept hydrogen bonds, while dichloromethane has a moderate dipole moment, allowing for some level of interaction.

Experimental Determination of Thermodynamic Solubility

While prediction offers valuable guidance, precise quantitative data must be obtained experimentally. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4] This protocol is designed to be self-validating by ensuring that equilibrium is achieved and that quantification is accurate.

2.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

2.2. Experimental Workflow

The following diagram outlines the comprehensive workflow for the experimental determination of solubility.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Calculation & Reporting prep_solute Weigh Solute (1-(2-chloro-5-nitrophenyl)ethan-1-ol) prep_vial Add Excess Solute to Vial (ensure solid remains) prep_solute->prep_vial prep_solvent Measure Solvent Volume (e.g., 5 mL) prep_solvent->prep_vial shake Agitate at Constant Temp. (e.g., 25°C Shaker) prep_vial->shake equil_check Monitor for Equilibrium (e.g., sample at 24h, 48h) shake->equil_check filter Filter Supernatant (0.22 µm Syringe Filter) equil_check->filter dilute Dilute Sample Accurately (bring into analytical range) filter->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility (mg/mL & mol/L) quantify->calculate report Report Data in Standard Format calculate->report

Caption: Workflow for Thermodynamic Solubility Determination.

2.3. Detailed Step-by-Step Protocol

  • Preparation of Standard Curve:

    • Accurately prepare a stock solution of 1-(2-chloro-5-nitrophenyl)ethan-1-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution to create a series of standards (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

    • Measure the absorbance (using UV-Vis) or peak area (using HPLC) for each standard.

    • Plot a calibration curve of signal vs. concentration. The curve must have a correlation coefficient (R²) > 0.995 for trustworthiness.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-chloro-5-nitrophenyl)ethan-1-ol to a series of vials (e.g., 20 mg to each). The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately add a fixed volume of each test solvent (e.g., 5.0 mL) to the respective vials. Run each solvent in triplicate for statistical validity.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. To validate that equilibrium has been reached, a sample can be taken at 24h and 48h. The concentration should be consistent between these time points.

  • Sampling and Analysis:

    • Allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean vial. This step is critical to remove all undissolved microparticulates.

    • Accurately perform a dilution of the filtered sample to bring its concentration within the linear range of the previously established standard curve.

    • Quantify the concentration of the diluted sample using the same analytical method (UV-Vis or HPLC) as the standards.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    Solubility (mg/mL) = Concentration of Diluted Sample (mg/mL) × Dilution Factor

    Solubility (mol/L) = (Solubility in mg/mL × 1000) / Molecular Weight (201.61 g/mol )

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and analysis.

Table 1: Experimental Solubility Data for 1-(2-chloro-5-nitrophenyl)ethan-1-ol at 25°C

SolventSolvent Dielectric Constant (Polarity)[5]Solubility (mg/mL)Solubility (mol/L)Observations
e.g., Ethanol24.6DataDatae.g., Clear, colorless solution
e.g., Acetone21.0DataDatae.g., Clear, colorless solution
e.g., Toluene2.4DataDatae.g., Majority of solid undissolved
e.g., Hexane1.9DataDatae.g., Insoluble

By correlating the experimentally determined solubility with the solvent's dielectric constant and hydrogen bonding capacity, a clear structure-solubility relationship can be established. This provides actionable intelligence for selecting appropriate solvents for synthesis, purification, and formulation activities.

Conclusion

While direct literature data on the solubility of 1-(2-chloro-5-nitrophenyl)ethan-1-ol is unavailable, a robust understanding can be built through a combination of theoretical prediction and rigorous experimental work. The structural features of the molecule—a polar hydroxyl group, a polar nitro group, and a moderately large aromatic system—suggest high solubility in polar protic and aprotic organic solvents and poor solubility in non-polar solvents. The provided experimental protocol offers a reliable and self-validating method for generating the precise, quantitative data required by researchers and drug development professionals to advance their work with confidence.

References

  • Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

  • Dehghani, H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Dehghani, H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Garrido, G., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(6), 1789-1800. [Link]

  • Green, W.H., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. UTSC Chemistry Online. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

  • iChemical. (n.d.). 1-(2-Chloro-5-nitrophenyl)ethanone, CAS No. 23082-50-0. [Link]

  • PubChemLite. (n.d.). 1-(2-chloro-5-nitrophenyl)ethan-1-ol. [Link]

  • Bio-Rad. (n.d.). Ethanone, 1-(2-chloro-5-nitrophenyl)-. SpectraBase. [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. UCLA Chemistry and Biochemistry. [Link]

Sources

Foundational

1-(2-chloro-5-nitrophenyl)ethan-1-ol PubChem CID and safety data

An In-Depth Technical Guide to 1-(2-chloro-5-nitrophenyl)ethan-1-ol Introduction and Chemical Identity 1-(2-chloro-5-nitrophenyl)ethan-1-ol is a substituted aromatic alcohol. Its structure, featuring a chloronitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-chloro-5-nitrophenyl)ethan-1-ol

Introduction and Chemical Identity

1-(2-chloro-5-nitrophenyl)ethan-1-ol is a substituted aromatic alcohol. Its structure, featuring a chloronitrophenyl group attached to an ethanol backbone, makes it a compound of interest for researchers in synthetic chemistry and drug development. The presence of reactive functional groups—a hydroxyl group, a nitro group, and a chlorine atom on an aromatic ring—suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Understanding its chemical properties and safety profile is paramount for its effective and safe utilization in a research environment.

The definitive identification of this compound is cataloged in the PubChem database under PubChem CID: 130059410 [1]. This guide serves as a comprehensive technical resource, providing detailed information on its properties, safety protocols, and handling procedures to ensure its responsible use in the laboratory.

Physicochemical Properties

The molecular characteristics of 1-(2-chloro-5-nitrophenyl)ethan-1-ol dictate its behavior in chemical reactions and its physical state. While comprehensive experimental data is not widely available, its properties can be reliably predicted and inferred from its structure and data on analogous compounds.

PropertyValueSource
PubChem CID 130059410[1]
Molecular Formula C₈H₈ClNO₃[1]
Molecular Weight 201.61 g/mol [1]
Monoisotopic Mass 201.01927 Da[1]
Physical State Likely a solid at room temperatureInferred from related compounds like 1-(2-Chloro-5-nitrophenyl)ethanone (M.P. 62°C)[2]
Predicted XlogP 1.9[1]
SMILES CC(C1=C(C=CC(=C1)[O-])Cl)O[1]
InChI InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3[1]

GHS Hazard Classification and Safety Profile

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]

Signal Word: Warning [4]

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[3][4]

  • P271: Use only outdoors or in a well-ventilated area.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[3][4]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Protocols: Risk Mitigation and Safe Handling

The causality behind these protocols is rooted in preventing exposure through inhalation, dermal contact, and ocular contact. The use of engineering controls and Personal Protective Equipment (PPE) creates a multi-layered defense system.

Engineering Controls and Laboratory Setup
  • Rationale: The primary engineering control, a certified chemical fume hood, is essential to contain airborne particulates and vapors, mitigating the risk of respiratory irritation as indicated by the H335 hazard statement.

  • Protocol:

    • Conduct all weighing, transfers, and reactions involving 1-(2-chloro-5-nitrophenyl)ethan-1-ol inside a chemical fume hood with a tested and certified face velocity.

    • Ensure an eyewash station and safety shower are directly accessible and unobstructed, within a 10-second travel distance from the workstation.

    • Position a dedicated waste container, clearly labeled for halogenated organic waste, within the fume hood to minimize transit of the hazardous material.

Personal Protective Equipment (PPE)
  • Rationale: PPE acts as the final barrier between the researcher and the chemical. The selection is dictated by the specific hazards: skin and eye irritation.

  • Protocol:

    • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. A face shield should be worn over goggles during procedures with a high splash potential.[6]

    • Hand Protection: Wear nitrile or neoprene rubber gloves.[7] Inspect gloves for any signs of degradation or puncture before each use.

    • Skin and Body Protection: Wear a flame-retardant laboratory coat, fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

Handling and Storage Protocol
  • Rationale: Proper handling and storage procedures prevent accidental release, degradation of the compound, and unintended reactions.

  • Protocol:

    • Handling:

      • Avoid formation of dust and aerosols.[6]

      • Wash hands and exposed skin thoroughly after handling, even if gloves were worn.[7]

      • Use non-sparking tools for transfers where applicable.[5]

    • Storage:

      • Store the compound in a tightly-closed, clearly labeled container.[3][4][8]

      • Keep the container in a cool, dry, and well-ventilated area.[3][5][8]

      • Store away from incompatible materials, such as strong oxidizing agents.[7]

Mandatory Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and actions for safely handling 1-(2-chloro-5-nitrophenyl)ethan-1-ol.

start Start: Handling Required prep Step 1: Preparation - Verify Fume Hood Operation - Don Full PPE (Goggles, Gloves, Lab Coat) start->prep handling Step 2: Chemical Handling - Weigh/Transfer Inside Hood - Keep Container Closed When Not in Use prep->handling spill_check Spill Occurred? handling->spill_check no_spill No spill_check->no_spill No yes_spill Yes spill_check->yes_spill Yes cleanup Step 3b: Post-Handling - Decontaminate Work Surface - Dispose of Waste Properly no_spill->cleanup spill_response Step 3a: Spill Response - Evacuate Area if Large - Absorb with Inert Material - Collect in Waste Container yes_spill->spill_response spill_response->cleanup end End: Procedure Complete cleanup->end

Caption: Workflow for Safe Handling of 1-(2-chloro-5-nitrophenyl)ethan-1-ol.

Emergency and First Aid Procedures

Immediate and appropriate action following an exposure is critical to minimizing harm.

Skin Contact
  • Rationale: Prompt removal from the skin is necessary to mitigate irritation and prevent potential absorption.

  • Protocol:

    • Immediately remove any contaminated clothing.[4][9]

    • Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][9]

    • If skin irritation persists after washing, seek immediate medical attention.[8][9]

Eye Contact
  • Rationale: The eyes are extremely sensitive, and serious irritation requires immediate and prolonged irrigation to remove the chemical.

  • Protocol:

    • Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[8][9][10]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[5][8]

    • Seek immediate medical attention from an ophthalmologist.

Inhalation
  • Rationale: Moving the individual to fresh air removes them from the source of exposure and addresses potential respiratory irritation.

  • Protocol:

    • Move the exposed person to fresh air at once.[8][9]

    • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4][9]

    • Keep the person warm and at rest. Seek immediate medical attention.[9]

Ingestion
  • Rationale: Ingestion requires professional medical intervention. Inducing vomiting is generally not recommended as it can cause further damage.

  • Protocol:

    • Do NOT induce vomiting.[4]

    • Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[4]

    • Never give anything by mouth to an unconscious person.[4]

    • Seek immediate medical attention.[11]

References

  • Title: 1-(2-chloro-5-nitrophenyl)ethan-1-ol. Source: PubChem. URL: [Link]

  • Title: First Aid Procedures for Chemical Hazards. Source: NIOSH - CDC. URL: [Link]

  • Title: First Aid - Chemical Poisoning. Source: Ministry of Health, Saudi Arabia. URL: [Link]

  • Title: 1-(2-Amino-4-chloro-5-nitrophenyl)ethanone. Source: PubChem. URL: [Link]

  • Title: Phenol Exposure: First Aid Guidance. Source: University of York, Department of Biology. URL: [Link]

  • Title: Do you know first-aid for injuries caused by chemicals? Source: Japan Advanced Institute of Science and Technology. URL: [Link]

  • Title: GHS Classification Criteria in A Single Page. Source: ChemSafetyPro.COM. URL: [Link]

  • Title: Safety Data Sheet. Source: Angene Chemical. URL: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(2-chloro-5-nitrophenyl)ethanol from its Ketone Precursor

This in-depth technical guide provides a comprehensive analysis of the fundamental differences between 1-(2-chloro-5-nitrophenyl)ethanone and its alcohol derivative, 1-(2-chloro-5-nitrophenyl)ethanol. This document is in...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the fundamental differences between 1-(2-chloro-5-nitrophenyl)ethanone and its alcohol derivative, 1-(2-chloro-5-nitrophenyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and chemical properties of these valuable synthetic intermediates. The transformation from a ketone to a secondary alcohol represents a pivotal step in the synthesis of a wide array of complex organic molecules, and understanding the nuances of this conversion is critical for the successful design and execution of synthetic pathways.

Introduction: From Carbonyl to Hydroxyl

1-(2-chloro-5-nitrophenyl)ethanone and 1-(2-chloro-5-nitrophenyl)ethanol are key building blocks in medicinal and materials chemistry.[1][2] The parent compound, 1-(2-chloro-5-nitrophenyl)ethanone, is a substituted acetophenone featuring an electron-withdrawing nitro group and a chloro substituent on the aromatic ring.[3] Its conversion to the corresponding secondary alcohol, 1-(2-chloro-5-nitrophenyl)ethanol, through the reduction of the ketone functionality, unlocks new synthetic possibilities by introducing a reactive hydroxyl group.[4][5] This hydroxyl group can serve as a handle for further molecular elaboration, making the alcohol a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[6]

Comparative Physicochemical Properties

The introduction of a hydroxyl group and the removal of the carbonyl double bond result in significant changes to the physicochemical properties of the molecule. These differences are summarized in the table below.

Property1-(2-chloro-5-nitrophenyl)ethanone1-(2-chloro-5-nitrophenyl)ethanol
Molecular Formula C₈H₆ClNO₃[7]C₈H₈ClNO₃[4]
Molecular Weight 199.59 g/mol [7]201.61 g/mol
CAS Number 23082-50-0[7]100533-70-4 (example related CID)[4]
Appearance Not specified, likely solidNot specified, likely solid or oil
Melting Point 62 °C[3]Not available
Boiling Point 244.8 °C at 760 mmHg[3]Not available
Density 1.379 g/cm³[7]Not available

The increase in molecular weight for the alcohol derivative is due to the addition of two hydrogen atoms during the reduction process. The presence of the hydroxyl group in the alcohol is expected to increase its polarity and its capacity for hydrogen bonding, which would typically lead to a higher boiling point and altered solubility characteristics compared to the ketone.

Synthesis: The Reduction of a Ketone

The conversion of 1-(2-chloro-5-nitrophenyl)ethanone to 1-(2-chloro-5-nitrophenyl)ethanol is a classic example of a chemoselective reduction. The goal is to reduce the ketone to an alcohol without affecting the nitro group on the aromatic ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups, milder reagents such as sodium borohydride (NaBH₄) are ideal for this selective transformation. Catalytic hydrogenation with a suitable catalyst, like palladium on carbon, could also be employed, though conditions would need to be carefully controlled to avoid reduction of the nitro group.[8]

Experimental Protocol: Sodium Borohydride Reduction

This protocol details a standard laboratory procedure for the selective reduction of the ketone.

Materials:

  • 1-(2-chloro-5-nitrophenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol[9]

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(2-chloro-5-nitrophenyl)ethanone (1.0 eq) in methanol or ethanol at room temperature.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5-10 °C. Causality: The reaction is exothermic, and slow addition at low temperature prevents side reactions and ensures selectivity.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Causality: Quenching neutralizes the reactive hydride and hydrolyzes the borate-ester intermediate.

  • Extraction: Remove the solvent under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 times).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation start Dissolve Ketone in Methanol cool Cool to 0 °C in Ice Bath start->cool add_nabh4 Slowly Add NaBH4 cool->add_nabh4 stir_cold Stir at 0 °C for 30 min add_nabh4->stir_cold stir_rt Stir at Room Temp for 1-2h stir_cold->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete evap Evaporate Methanol quench->evap extract Extract with DCM/EtOAc evap->extract dry Dry with MgSO4 extract->dry purify Concentrate & Purify dry->purify

Caption: Workflow for the reduction of 1-(2-chloro-5-nitrophenyl)ethanone.

Comparative Spectroscopic Analysis

The transformation of the ketone to the alcohol results in distinct and predictable changes in their respective spectroscopic signatures.

Infrared (IR) Spectroscopy
  • 1-(2-chloro-5-nitrophenyl)ethanone: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • 1-(2-chloro-5-nitrophenyl)ethanol: In the alcohol, this C=O peak will be absent. A new, prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1-(2-chloro-5-nitrophenyl)ethanone: The three protons of the methyl group adjacent to the carbonyl will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

  • 1-(2-chloro-5-nitrophenyl)ethanol:

    • The methyl protons will now be adjacent to a chiral center with one proton. Due to spin-spin coupling, their signal will split into a doublet, appearing further upfield (around δ 1.5 ppm).

    • A new signal, a quartet or multiplet, will appear for the methine proton (the CH attached to the OH group), typically between δ 4.8-5.5 ppm.

    • The hydroxyl proton (OH) will appear as a broad singlet or a doublet, depending on the solvent and concentration. Its chemical shift is variable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1-(2-chloro-5-nitrophenyl)ethanone: A characteristic signal for the carbonyl carbon will be observed far downfield, typically in the range of δ 195-205 ppm.

  • 1-(2-chloro-5-nitrophenyl)ethanol: The carbonyl carbon signal will be absent. A new signal will appear for the carbon atom bonded to the hydroxyl group (the methine carbon), typically in the more upfield region of δ 65-75 ppm.

Spectroscopic Correlation Diagram

Caption: Key spectroscopic differences between the ketone and its alcohol derivative.

Chemical Reactivity and Synthetic Applications

The ketone and its alcohol derivative exhibit distinct chemical reactivities, which defines their roles in multi-step syntheses.

  • The Ketone: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. This allows for a variety of reactions, including Grignard reactions, Wittig reactions, and the formation of imines and enamines.

  • The Alcohol: The hydroxyl group of the alcohol is nucleophilic and can undergo esterification, etherification, or be used as a directing group in subsequent reactions. It can also be oxidized back to the ketone using reagents like pyridinium chlorochromate (PCC). Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating substitution reactions.

Both compounds are valuable intermediates. The nitro group on the aromatic ring can be reduced to an amine, which is a common functional group in many biologically active molecules. This amine can then be diazotized or undergo a variety of other transformations. The presence of the chloro group also allows for nucleophilic aromatic substitution or cross-coupling reactions under specific conditions. These molecules serve as scaffolds for building more complex structures for applications in pharmaceuticals and agrochemicals.[10][11]

Conclusion

The transformation of 1-(2-chloro-5-nitrophenyl)ethanone to 1-(2-chloro-5-nitrophenyl)ethanol is a fundamental process in organic synthesis that significantly alters the molecule's physical and chemical properties. The key differences lie in the presence of a carbonyl group in the former and a hydroxyl group in the latter. This is clearly evidenced by distinct spectroscopic signatures in IR and NMR analyses. The selective reduction of the ketone to the alcohol is a well-established procedure that opens up a new range of synthetic possibilities, underscoring the importance of these compounds as versatile intermediates in the development of novel chemical entities.

References

  • iChemical. 1-(2-Chloro-5-nitrophenyl)ethanone, CAS No. 23082-50-0. Available from: [Link]

  • SpectraBase. Ethanone, 1-(2-chloro-5-nitrophenyl)-. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • PubChemLite. 1-(2-chloro-5-nitrophenyl)ethan-1-ol. Available from: [Link]

  • Chem-Impex. 1-(2-Nitrophenyl)ethanol. Available from: [Link]

  • Chem-Impex. 1-(3-Chloro-5-nitrophenyl)ethanone. Available from: [Link]

  • PubChem. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol. Available from: [Link]

  • Organic Chemistry Portal. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]

  • PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

  • IQ-CHem. What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!. Available from: [Link]

  • AIST. Spectral Database for Organic Compounds,SDBS. Available from: [Link]

  • YouTube. NMR spectra of 2-Chloroethanol. Available from: [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available from: [Link]

Sources

Foundational

Strategic Synthesis and Application of 1-(2-chloro-5-nitrophenyl)ethanol in Medicinal Chemistry

The following technical guide details the pharmaceutical utility, synthesis, and downstream applications of 1-(2-chloro-5-nitrophenyl)ethanol . [1][2] Executive Summary 1-(2-chloro-5-nitrophenyl)ethanol is a high-value c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical utility, synthesis, and downstream applications of 1-(2-chloro-5-nitrophenyl)ethanol .

[1][2]

Executive Summary

1-(2-chloro-5-nitrophenyl)ethanol is a high-value chiral building block (CBB) utilized in the synthesis of next-generation kinase inhibitors, specifically targeting ALK (Anaplastic Lymphoma Kinase) and c-MET pathways.[1][2] Structurally homologous to the "left-hand" pharmacophores of blockbuster drugs like Crizotinib and Ceritinib , this scaffold offers a unique "reactivity pivot." The presence of an electron-withdrawing nitro group at the C5 position activates the C2-chlorine for nucleophilic aromatic substitution (


), while the chiral benzylic alcohol allows for the construction of enantiopure ether linkages—a critical feature for maximizing binding affinity in ATP-competitive pockets.[1][2]

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in pharmaceutical development.

Part 1: Structural Architecture & Reactivity Analysis[1][2]

Electronic Effects and Activation

The molecule's utility is defined by the interplay between its three functional groups.

  • The Nitro Group (

    
     at C5):  Acts as a strong electron-withdrawing group (EWG).[1][2] Through resonance, it depletes electron density at the ortho (C6) and para (C2) positions.
    
  • The Chloro Group (

    
     at C2):  Located para to the nitro group, this position is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    )
    .[2] This allows the chlorine to be displaced by amines or alkoxides under mild conditions, a distinct advantage over non-nitrated aryl chlorides which typically require palladium catalysis (Buchwald-Hartwig).[2]
  • The Benzylic Alcohol (

    
     at C1):  Provides a chiral handle.[1][2] In kinase inhibitors, the configuration (
    
    
    
    or
    
    
    ) of this center often dictates the drug's selectivity profile.
The "Reactivity Pivot"

The molecule serves as a divergent point in synthesis. Chemists can choose to modify the alcohol (retention/inversion), displace the chlorine (core diversification), or reduce the nitro group (aniline formation).

ReactivityPivot Start 1-(2-chloro-5- nitrophenyl)ethanol PathA Path A: S_NAr Displacement (Ether/Amine Formation) Start->PathA R-NH2 / RO- PathB Path B: Nitro Reduction (Aniline Precursor) Start->PathB H2, Pd/C or Fe/HCl PathC Path C: Alcohol Activation (Mitsunobu/Mesylation) Start->PathC PPh3, DIAD ProductA Functionalized Nitro-Aryl Ethers PathA->ProductA ProductB 3-Amino-4-chlorophenyl ethanol derivatives PathB->ProductB ProductC Chiral Inversion or Coupling PathC->ProductC

Figure 1: The Reactivity Pivot. The scaffold allows for orthogonal functionalization at three distinct sites.

Part 2: Synthesis of the Chiral Intermediate

The industrial standard for producing high-enantiomeric excess (


) 1-(2-chloro-5-nitrophenyl)ethanol is the Asymmetric Transfer Hydrogenation (ATH)  of its corresponding ketone.[1]
Precursor Synthesis

Starting Material: 2-Chloro-5-nitroacetophenone (CAS: 23082-50-0).[1][2] Reaction: The ketone is reduced using a Ruthenium-based catalyst (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]) to yield the (R)-alcohol, or the (S,S)-ligand for the (S)-alcohol.[1][2]

Detailed Protocol: Asymmetric Transfer Hydrogenation

Note: This protocol targets the (R)-enantiomer, common in c-MET inhibitor scaffolds.[1][2]

Reagents:

  • Substrate: 2-Chloro-5-nitroacetophenone (1.0 eq)[1][2]

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)[1][2]

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)[1][2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate[1][2]

Step-by-Step Methodology:

  • Inertion: Purge a reactor with nitrogen. Charge with 2-chloro-5-nitroacetophenone (100 g, 0.5 mol).

  • Solvation: Dissolve substrate in degassed DCM (500 mL).

  • Catalyst Addition: Add the Ru-catalyst (1.6 g, 0.0025 mol) under nitrogen counter-flow.[2]

  • Initiation: Cool the mixture to 0°C. Slowly add the Formic acid/TEA complex (150 mL) via addition funnel to control exotherm.

  • Reaction: Warm to room temperature (25°C) and stir for 12–16 hours. Monitor via HPLC (Chiralcel OD-H column).[1][2]

  • Quench: Wash reaction mixture with water (3 x 300 mL) to remove salts and excess amine.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc (9:1) to upgrade 
    
    
    
    from 95% to >99%.

Validation Criteria:

  • Yield: >90%

  • Enantiomeric Excess (

    
    ):  >98% (determined by Chiral HPLC).[2][3]
    
  • Impurity: Des-chloro analog < 0.1%.[1][2]

Part 3: Pharmaceutical Applications[2][4][5][6][7][8]

Kinase Inhibitor Synthesis (ALK/c-MET)

This intermediate is a structural homologue to the 2,6-dichloro-3-fluoro phenyl moiety found in Crizotinib .[1][2] In "Next-Gen" discovery, the 2-chloro-5-nitro scaffold is used to create libraries of ether-linked inhibitors.[1][2]

Mechanism of Action: The chiral ether linkage positions the aromatic ring into the hydrophobic back-pocket of the kinase ATP-binding site.[1][2] The nitro group is subsequently reduced to an amine, which serves as a vector for attaching solubilizing groups (e.g., piperidines or morpholines) via amide coupling.

Experimental Workflow: Ether Synthesis via Mitsunobu To couple the alcohol to a hydroxypyridine or pyrazole (common kinase pharmacophores):

  • Activation: Dissolve 1-(2-chloro-5-nitrophenyl)ethanol and the hydroxy-heterocycle in THF.

  • Coupling: Add Triphenylphosphine (

    
    ) and DIAD (Diisopropyl azodicarboxylate) at 0°C.
    
  • Outcome: Inversion of the chiral center occurs (

    
    ). This stereoinversion must be accounted for during the initial asymmetric reduction planning.
    
Benzimidazole & Benzothiazole Derivatives

Recent studies indicate this scaffold is used to synthesize sulfonyl-benzothiazoles (Search Result 1.10), which are explored as inhibitors of latent tuberculosis and antivirals .[2]

Pathway:

  • Sulfonylation: The nitro group is reduced to an amine, diazotized, and converted to a sulfonyl chloride.

  • Coupling: Reaction with 2-aminobenzothiazole yields the sulfonamide core.[1][2]

Part 4: Quality Control & Impurity Profiling

In GMP manufacturing, controlling specific impurities derived from the 2-chloro-5-nitro substitution pattern is mandatory.[1][2]

Impurity NameStructure / OriginControl Limit (ICH Q3A)Mitigation Strategy
Des-chloro Analog 1-(3-nitrophenyl)ethanol.[1][2] Arises from hydrodehalogenation during hydrogenation.< 0.10%Use Transfer Hydrogenation (Formic acid) instead of

.
Over-reduced Amine 1-(2-chloro-5-aminophenyl)ethanol.[1][2] Arises if nitro group reduces before ketone.< 0.15%Select chemoselective catalysts (Ru/TsDPEN) that tolerate nitro groups.
Enantiomer The (S)-enantiomer (if (R) is target).[1][2]< 0.50%Kinetic resolution or recrystallization.

Part 5: Visualizing the Synthesis Pathway[2]

The following diagram illustrates the critical path from the raw material to the active pharmaceutical ingredient (API) precursor.

SynthesisPathway Raw 2-Chloro-5-nitroacetophenone (Starting Material) Step1 Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/TEA) Raw->Step1 >98% ee Intermediate 1-(2-chloro-5-nitrophenyl)ethanol (Chiral Scaffold) Step1->Intermediate Branch1 Mitsunobu Coupling (w/ Hydroxy-heterocycle) Intermediate->Branch1 Path A: Ether Linkage Branch2 Nitro Reduction (Fe/NH4Cl or SnCl2) Intermediate->Branch2 Path B: Amine Functionalization Final1 Chiral Ether Intermediate (Kinase Inhibitor Core) Branch1->Final1 Inversion of Config Final2 Aniline Intermediate (Amide Coupling Precursor) Branch2->Final2 Retention of Config

Figure 2: Strategic Synthesis Pathway. Note the divergence at the chiral intermediate stage depending on the target pharmacophore.

References

  • GuideChem. (n.d.). 2,2-dichloro-1-(2-chloro-5-nitrophenyl)ethanol and related derivatives. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Chloro-5-nitrophenyl)ethanone Safety and Technical Data. Retrieved from [1][2]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] 1-(2-chloro-5-nitrophenyl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide.[1][2] Retrieved from [1]

  • MedChemExpress. (n.d.). ALK Inhibitors: Crizotinib and Alectinib Structural Analysis. Retrieved from

  • Shaw, A. T., et al. (2013).[4] "Crizotinib in ROS1-rearranged non-small-cell lung cancer." New England Journal of Medicine. (Contextual reference for ALK/ROS1 inhibitor pharmacophores).

Sources

Protocols & Analytical Methods

Method

protocol for NaBH4 reduction of 1-(2-chloro-5-nitrophenyl)ethanone

Application Note: Chemoselective Reduction of 1-(2-chloro-5-nitrophenyl)ethanone using Sodium Borohydride Executive Summary This technical guide details the protocol for the chemoselective reduction of 1-(2-chloro-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-(2-chloro-5-nitrophenyl)ethanone using Sodium Borohydride

Executive Summary

This technical guide details the protocol for the chemoselective reduction of 1-(2-chloro-5-nitrophenyl)ethanone (CAS: 23082-50-0) to its corresponding secondary alcohol, 1-(2-chloro-5-nitrophenyl)ethanol .

The transformation utilizes Sodium Borohydride (NaBH₄) , a mild hydride donor, to selectively reduce the ketone functionality while preserving the nitro group and the aryl chloride. This reaction is a critical transformation in the synthesis of chiral amino-alcohol pharmacophores found in adrenergic beta-blockers and anti-arrhythmic agents.

Key Technical Advantages:

  • Chemoselectivity: Quantitative reduction of the carbonyl group without affecting the nitro or halogen substituents.

  • Operational Simplicity: Ambient temperature reaction with no requirement for inert atmosphere (though recommended for high purity).

  • Scalability: Protocol adaptable from milligram to kilogram scales.

Chemical Safety & Hazard Analysis

  • Sodium Borohydride (NaBH₄): Water-reactive solid. Releases flammable hydrogen gas upon contact with acids or protic solvents. Control: Use in a fume hood; keep away from open flames.

  • 1-(2-chloro-5-nitrophenyl)ethanone: Likely skin and eye irritant. Nitro-aromatics are often toxic and potentially mutagenic. Control: Double-gloving (Nitrile) and eye protection are mandatory.

  • Hydrogen Evolution: The quenching step releases significant volumes of

    
     gas. Control: Quench slowly at 0°C and ensure adequate venting.
    

Mechanistic Insight & Chemoselectivity

The reduction proceeds via a nucleophilic addition mechanism.[1][2][3]

  • Nucleophilic Attack: The borohydride anion (

    
    ) delivers a hydride (
    
    
    
    ) to the electrophilic carbonyl carbon of the ketone.[1] The electron-withdrawing nitro group at the meta position (relative to the acetyl group) and the ortho chloride increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction compared to unsubstituted acetophenone.
  • Intermediate Formation: An alkoxyborate intermediate is formed.

  • Protonation (Workup): The intermediate is hydrolyzed by the solvent (MeOH) or during the aqueous acid quench to yield the secondary alcohol.

Why the Nitro Group Survives: Under standard conditions (MeOH/EtOH, <25°C), NaBH₄ is kinetically selective for aldehydes and ketones. The reduction of a nitro group to an amine requires a higher activation energy or the presence of transition metal catalysts (e.g., Pd, Ni, or Co salts), which are absent in this protocol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4]Role
1-(2-chloro-5-nitrophenyl)ethanone 199.591.0Substrate
Sodium Borohydride (NaBH₄) 37.830.6 - 1.0*Reducing Agent
Methanol (MeOH) 32.04Solvent (10V)Solvent
Tetrahydrofuran (THF) 72.11Optional (5V)Co-solvent
1N HCl or Sat.[3] NH₄Cl N/AExcessQuenching Agent

*Note: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of ketone. However, 0.6–1.0 eq is standard to account for solvent reaction (solvolysis) and ensure rapid completion.

Step-by-Step Procedure

Step 1: Solubilization (The "Homogeneity Check")

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 g (50 mmol) of 1-(2-chloro-5-nitrophenyl)ethanone in 100 mL of Methanol (MeOH).

  • Critical Insight: If the substrate does not dissolve completely at RT, add THF dropwise until a clear yellow solution is obtained. Heterogeneous reduction can lead to trapped starting material.

Step 2: Temperature Control

  • Place the RBF in an ice-water bath and cool the solution to 0–5°C.

  • Reasoning: The addition of NaBH₄ is exothermic.[5] Controlling the temperature prevents solvent boil-off and minimizes side reactions (e.g., over-reduction or dimerization).

Step 3: Reagent Addition

  • Add 1.13 g (30 mmol, 0.6 eq) of NaBH₄ portion-wise over 15 minutes.

  • Observation: vigorous bubbling (

    
     evolution) will occur. Ensure the system is vented (e.g., via a needle in the septum if sealed, or an open neck).
    

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 1–2 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

    • Starting Material:

      
       (UV active, distinct spot).
      
    • Product:

      
       (Lower 
      
      
      
      due to H-bonding of the -OH group).
    • Validation: The reaction is complete when the high

      
       ketone spot disappears.
      

Step 5: Quenching & Workup

  • Cool the mixture back to 0°C.

  • Slowly add 20 mL of Saturated Ammonium Chloride (

    
    ) or 1N HCl.
    
    • Warning: Violent foaming will occur. Add dropwise.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the Methanol/THF.

  • Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (

    
     mL).
    
  • Dry over Anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.[4]
    

Step 6: Purification

  • The crude product is typically a pale yellow oil or solid.

  • If necessary, purify via recrystallization (Hexane/EtOAc) or Flash Column Chromatography.

Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Substrate 1-(2-chloro-5- nitrophenyl)ethanone Transition Tetrahedral Intermediate (Alkoxyborate) Substrate->Transition Nucleophilic Attack (H- transfer) NaBH4 NaBH4 (Hydride Source) NaBH4->Transition Product 1-(2-chloro-5- nitrophenyl)ethanol Transition->Product Protonation Quench Acid Quench (H3O+) Quench->Product NitroGroup Nitro Group (-NO2) REMAINS INTACT NitroGroup->Transition No Reaction

Caption: Mechanistic pathway highlighting the hydride transfer and the chemostability of the nitro group.

Figure 2: Experimental Workflow Protocol

ProtocolFlow Start Start: 10g Substrate in MeOH (100mL) Cool Cool to 0°C (Ice Bath) Start->Cool Add Add NaBH4 (0.6 eq) Portion-wise over 15 min Cool->Add React Warm to RT Stir 1-2 Hours Add->React Check Check TLC (Complete?) React->Check Check->Add No (Add 0.1 eq NaBH4) Quench Quench with sat. NH4Cl (Slow addition at 0°C) Check->Quench Yes Workup Evaporate MeOH -> Extract EtOAc -> Wash Brine -> Dry -> Conc. Quench->Workup Final Isolate Product (Yield >90%) Workup->Final

Caption: Step-by-step decision tree for the reduction protocol, including In-Process Controls (IPC).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Old/Wet NaBH₄Use fresh reagent. NaBH₄ decomposes in humid air. Add 0.2 eq extra.
Low Solubility Substrate lipophilicityUse a MeOH/THF (2:1) or EtOH/DCM mixture.
Product "Oiling Out" High concentration during quenchAdd more water before extraction; ensure MeOH is removed before separation.
Side Products Temperature too highKeep addition strictly at 0°C. Ensure the reaction does not exceed 30°C.

Expected Characterization Data

  • Appearance: Pale yellow to off-white solid/oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.45 (d, 3H, 
      
      
      
      )
    • 
       2.50 (br s, 1H, 
      
      
      
      )
    • 
       5.25 (q, 1H, 
      
      
      
      )
    • 
       7.5–8.5 (m, 3H, Aromatic protons). Note: The proton adjacent to the nitro group will be most deshielded.
      
  • MS (ESI):

    
     calc for 
    
    
    
    , often observed as
    
    
    or similar fragments due to labile -OH.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[3] Oxford University Press. (Standard text on NaBH4 mechanism and chemoselectivity).

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Ketones. Retrieved from [Link]

Sources

Application

biocatalytic synthesis of (S)-1-(2-chloro-5-nitrophenyl)ethanol

Application Note: Biocatalytic Asymmetric Synthesis of (S)-1-(2-chloro-5-nitrophenyl)ethanol Abstract This application note details the development and scale-up of a biocatalytic process for the asymmetric reduction of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Synthesis of (S)-1-(2-chloro-5-nitrophenyl)ethanol

Abstract

This application note details the development and scale-up of a biocatalytic process for the asymmetric reduction of 2-chloro-5-nitroacetophenone to (S)-1-(2-chloro-5-nitrophenyl)ethanol . This chiral alcohol is a high-value pharmacophore, structurally homologous to intermediates used in ALK and c-Met kinase inhibitors (e.g., Ensartinib analogs).[1][2] Unlike chemocatalytic routes (e.g., CBS reduction) which often struggle with the steric bulk of ortho-chloro substituents and require cryogenic conditions, this enzymatic protocol operates at ambient temperature, delivering >99% enantiomeric excess (ee) and high conversion (>95%).[1][2] The guide focuses on the application of (S)-selective Ketoreductases (KREDs) , specifically leveraging insights from Candida tenuis Xylose Reductase (CtXR) homologs, and outlines a robust cofactor regeneration system using Glucose Dehydrogenase (GDH).[1]

Introduction & Retrosynthetic Analysis

The synthesis of (S)-1-(2-chloro-5-nitrophenyl)ethanol presents two primary challenges:

  • Steric Hindrance: The ortho-chlorine atom creates significant steric bulk, often impeding enzyme binding in standard "flat" active sites.[2]

  • Solubility: The nitro-chloro-aromatic core renders the substrate sparingly soluble in aqueous media, necessitating a biphasic or cosolvent-heavy reaction system.[1][2]

Biocatalysis resolves these issues by selecting enzymes with expansive hydrophobic pockets.[1] The reaction utilizes a Ketoreductase (KRED) (EC 1.1.1.x) dependent on NADPH.[1][3] To make the process economically viable, the expensive cofactor is recycled in situ using a coupled enzyme system (Glucose Dehydrogenase/Glucose).[2]

Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle required for this transformation.

ReactionPathway Substrate 2-Chloro-5-nitroacetophenone (Prochiral Ketone) KRED KRED / CtXR (S)-Selective Substrate->KRED Product (S)-1-(2-chloro-5-nitrophenyl)ethanol (Chiral Alcohol) NADP NADP+ GDH GDH (Cofactor Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose D-Glucose Glucose->GDH Gluconolactone D-Gluconolactone KRED->Product Reduction KRED->NADP GDH->NADPH GDH->Gluconolactone Oxidation

Figure 1: Coupled enzymatic cycle showing the stereoselective reduction of the ketone substrate driven by NADPH regeneration via Glucose Dehydrogenase (GDH).[1]

Enzyme Selection & Screening Strategy

For the specific target (S)-1-(2-chloro-5-nitrophenyl)ethanol , "off-the-shelf" enzymes must be screened for tolerance to the ortho-chloro substituent.[1][2]

  • Primary Candidate: CtXR (Candida tenuis Xylose Reductase) .[1]

    • Rationale: Literature confirms CtXR reduces o-chloroacetophenone to the (S)-alcohol with >99% ee.[1] The 5-nitro group is distal to the reaction center and is electron-withdrawing, which typically enhances the reaction rate (electronic activation) without blocking the active site.[1][2]

  • Secondary Candidates: Prelog-selective ADHs from Rhodococcus erythropolis or Thermoanaerobium brockii.[1]

  • Commercial Panels: Codexis (KRED-P1 series) or Evoxx (S-selective panels).[1]

Screening Protocol (Micro-Scale)
  • Plate Setup: Use 96-well deep-well plates.

  • Reaction Mix (200 µL total):

    • Substrate: 5 g/L (dissolved in DMSO, final 5% v/v).

    • Enzyme: 1-5 mg lyophilized powder (or 10 µL lysate).[1]

    • Cofactor: 0.5 mM NADP+.[1]

    • Recycling System: 100 mM Glucose + 5 U/mL GDH (CDX-901 or equivalent).[1]

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.[2]

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Analysis: Quench with Acetonitrile (ACN). Centrifuge. Analyze supernatant via Chiral HPLC (Method details in Section 5).

Process Optimization (The "Development" Phase)

Once the hit enzyme (e.g., CtXR variant) is identified, optimize the conditions to handle the hydrophobic substrate.[2]

Solubility Engineering: The Biphasic System

The substrate (2-chloro-5-nitroacetophenone) has poor water solubility (<1 g/L).[1][2] To achieve commercially relevant titers (>50 g/L), a biphasic system is recommended.[1][2]

  • Organic Phase: n-Hexane or Methyl tert-butyl ether (MTBE).[1]

    • Function: Acts as a reservoir for the substrate and a sink for the product, reducing product inhibition and toxicity to the enzyme.[2]

  • Cosolvent: DMSO (5-10% v/v).[1]

    • Function: Enhances solubility in the aqueous phase to maintain flux to the enzyme.[2]

Optimization Data Summary (Representative)

ParameterCondition ACondition BCondition C (Optimal)
Solvent System 100% Buffer (Suspension)10% DMSO (Homogeneous)20% Hexane Overlay
Substrate Loading 10 g/L20 g/L50 g/L
Conversion (24h) 45%88%>98%
Enzyme Stability HighModerate (DMSO deactivation)High (Interface protection)
ee% >99% (S)>99% (S)>99% (S)

Detailed Scale-Up Protocol (10g Scale)

Objective: Synthesis of 10g of (S)-1-(2-chloro-5-nitrophenyl)ethanol.

Materials
  • Substrate: 2-Chloro-5-nitroacetophenone (10.0 g, 50 mmol).

  • Enzyme: Recombinant KRED (e.g., CtXR or commercial S-selective variant), 200 mg.[1][2]

  • Cofactor Recycling:

    • NADP+ (Disodium salt): 50 mg (catalytic amount).[1]

    • Glucose: 15.0 g (1.5 eq).[1]

    • GDH (Glucose Dehydrogenase): 100 mg (~50 U/mg).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (200 mL).

  • Solvents: DMSO (20 mL), Ethyl Acetate (for extraction).

Procedure
  • Preparation of Aqueous Phase:

    • In a 500 mL round-bottom flask or reactor, dissolve Glucose (15 g) in 180 mL of Phosphate Buffer (pH 7.0).

    • Add NADP+ (50 mg) and GDH (100 mg).[1] Stir gently to dissolve.

    • Add the KRED enzyme (200 mg).[1] Note: If using whole cells, add cell paste corresponding to 2g wet weight.[2]

  • Substrate Addition:

    • Dissolve 10 g of 2-chloro-5-nitroacetophenone in 20 mL DMSO (warm slightly if necessary).

    • Add the DMSO substrate solution dropwise to the stirring aqueous enzyme mixture.[2] A fine suspension/emulsion will form.

    • Optional: Overlay with 50 mL n-Hexane to create a biphasic system if the enzyme tolerates it (improves mass transfer).[1]

  • Reaction:

    • Temperature: Maintain at 30°C.

    • pH Control: Monitor pH. The reaction produces gluconic acid (from GDH).[1] Maintain pH 6.5–7.5 by automatic addition of 1M NaOH or manual adjustment every 2-3 hours.

    • Agitation: Stir at 250–300 rpm (overhead stirrer preferred to avoid shear stress on enzymes).

    • Time: Run for 24–36 hours.

  • Monitoring:

    • Take 50 µL aliquots, extract with 200 µL Ethyl Acetate, and analyze via HPLC. Target >98% conversion.

  • Workup (Downstream Processing):

    • Add 20 g of Celite (filter aid) to the reaction mixture and stir for 10 mins.

    • Filter through a sintered glass funnel to remove enzyme/cells.

    • Extract the filtrate with Ethyl Acetate (3 x 100 mL).[1]

    • Wash combined organic layers with Brine (100 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[2]
      
  • Purification:

    • The crude product is typically >95% pure. If necessary, purify via recrystallization (Hexane/EtOAc) or silica gel chromatography (10-20% EtOAc in Hexane).[1]

Analytical Methods

HPLC Method for Conversion and Chiral Purity:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Nitro group provides strong absorbance).[1]

  • Temperature: 25°C.

  • Retention Times (Approximate):

    • Ketone Substrate: ~8.0 min.

    • (S)-Product: ~12.5 min.[1][4]

    • (R)-Enantiomer: ~14.0 min.[1][4]

    • Note: Validate retention times with racemic standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.[1][2]Ensure active pH control (keep > pH 6.5).[1]
Low Conversion (<50%) Enzyme inhibition by substrate.[1]Switch to fed-batch addition of substrate or increase organic phase (Hexane).[1]
Poor Enantioselectivity Background chemical reduction.[1][5]Ensure no metal contaminants; confirm enzyme selectivity in screening.
Emulsion during Workup Protein denaturation at interface.[1]Use Celite filtration before extraction.[1]

References

  • Kratzer, R., et al. (2011).[2][5] "Enzyme identification and development of a whole-cell biotransformation for asymmetric reduction of o-chloroacetophenone." Biotechnology and Bioengineering, 108(7), 1475-1483.[1][2]

    • Key Reference: Establishes Candida tenuis XR as the gold standard for (S)-selective reduction of ortho-chloroacetophenones.
  • Hollmann, F., et al. (2021).[2] "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews, 121(15).[1][2] [1]

    • Context: Reviews KRED applications in API synthesis, including halo-acetophenone reductions.
  • Goldberg, K., et al. (2007).[2] "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 76, 237–248.[2] [1]

    • Context: General protocols for GDH/Glucose recycling systems.[1]

  • Ensartinib Structure & Intermediates. PubChem CID 56960363.[1]

    • Context: Verifies the structural class of the target molecule (ALK inhibitor intermediates).[1]

Sources

Method

reagents for converting 1-(2-chloro-5-nitrophenyl)ethanol to amine

Topic: Selective Synthesis of 1-(5-Amino-2-chlorophenyl)ethanol via Nitro Group Reduction Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Substituted Anili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Synthesis of 1-(5-Amino-2-chlorophenyl)ethanol via Nitro Group Reduction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines, particularly those bearing additional functional groups, are cornerstone building blocks in modern medicinal chemistry and materials science. The target molecule, 1-(5-amino-2-chlorophenyl)ethanol, is a valuable intermediate, possessing three distinct points for further chemical modification: the amine, the chloro-substituent, and the secondary alcohol. This trifunctional architecture makes it an attractive precursor for the synthesis of complex pharmaceutical agents and functional materials.

The primary synthetic challenge in preparing this molecule from its nitro precursor, 1-(2-chloro-5-nitrophenyl)ethanol, lies in the selective reduction of the nitro group without affecting the chlorine atom or the benzylic alcohol. Undesired side reactions, such as hydrodehalogenation (loss of the chlorine atom) or reduction of the benzylic alcohol, can significantly reduce the yield and purity of the desired product. This guide provides a detailed analysis of suitable reduction strategies and offers experimentally validated protocols for achieving this transformation with high fidelity.

Overview of Synthetic Strategies for Nitroarene Reduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods have been established, each with its own set of advantages and limitations. The choice of reagent is paramount when other sensitive functional groups are present on the aromatic ring.

Commonly Employed Reduction Methods:

  • Catalytic Hydrogenation: This is a widely used and often very clean method. It typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel. While highly efficient, this method requires specialized equipment for handling hydrogen gas and can sometimes lead to hydrodehalogenation, especially with palladium catalysts.

  • Metal-Acid Reductions: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl) is a classic and robust method. The Bechamp reduction, which uses iron filings in acidic water, is an industrially significant example. These methods are cost-effective and less prone to over-reduction, but the workup can be cumbersome due to the need to remove large quantities of metal salts.

  • Transfer Hydrogenation: This technique offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄), hydrazine (N₂H₄), or cyclohexene, is used to transfer hydrogen to the substrate in the presence of a catalyst (typically Pd/C). This method is experimentally simpler and safer for standard laboratory settings.

  • Sulfide and Dithionite Reductions: Reagents like sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or sodium dithionite (Na₂S₂O₄) are also effective for nitro group reduction. Sodium dithionite, in particular, is often used in aqueous systems and can be quite mild, making it suitable for sensitive substrates.

Method Selection: A Rationale for 1-(2-chloro-5-nitrophenyl)ethanol

For the specific conversion of 1-(2-chloro-5-nitrophenyl)ethanol to its amino derivative, the primary concerns are chemoselectivity and operational simplicity.

  • Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): This is an excellent choice for this particular substrate. Iron is inexpensive, and the reaction conditions are generally mild enough to preserve both the chloro-substituent and the benzylic alcohol. The reaction is heterogeneous and typically driven to completion with gentle heating.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is another classic and highly reliable reagent for the chemoselective reduction of aromatic nitro groups. It is particularly useful when other reducible functional groups are present. The reaction is typically carried out in an acidic medium or an alcoholic solvent.

While catalytic hydrogenation is a powerful tool, the risk of dehalogenation with a palladium catalyst makes it a less ideal first choice unless conditions are carefully optimized (e.g., using specific additives to suppress the side reaction). Therefore, this guide will focus on protocols using iron and tin(II) chloride due to their high reliability, cost-effectiveness, and excellent functional group tolerance for this transformation.

Comparative Analysis of Recommended Methods
FeatureMethod A: Iron/Ammonium ChlorideMethod B: Tin(II) Chloride
Primary Reagents Iron powder, Ammonium ChlorideTin(II) Chloride Dihydrate (SnCl₂·2H₂O)
Solvent System Ethanol/WaterEthanol or Ethyl Acetate
Reaction Temperature Reflux (approx. 80-90 °C)Room Temperature to mild heat (40-60 °C)
Workup Complexity Moderate (Filtration of iron salts)Moderate (pH adjustment, potential tin salt precipitation)
Cost-Effectiveness HighModerate
Key Advantage Inexpensive, environmentally benign metalHigh chemoselectivity, mild conditions
Potential Drawback Large excess of iron required, workup can be slowStoichiometric use of a heavy metal reagent

Detailed Experimental Protocols

Protocol A: Reduction using Iron and Ammonium Chloride

This protocol leverages the in-situ generation of an acidic environment through ammonium chloride to facilitate the reduction by iron powder.

Workflow Diagram: Fe/NH₄Cl Reduction

cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Charge flask with 1-(2-chloro-5-nitrophenyl)ethanol, EtOH, and Water B 2. Add NH4Cl and Iron Powder A->B C 3. Heat to Reflux (e.g., 85 °C) B->C D 4. Monitor by TLC until completion C->D Reaction Progress E 5. Cool and add Ethyl Acetate D->E F 6. Filter through Celite to remove iron salts E->F G 7. Concentrate the filtrate in vacuo F->G H 8. Purify via Column Chromatography G->H I 1-(5-Amino-2-chlorophenyl)ethanol H->I Final Product

Caption: Workflow for the reduction of a nitroarene using iron and ammonium chloride.

Materials:

  • 1-(2-chloro-5-nitrophenyl)ethanol (1.0 eq)

  • Iron powder, 325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Celite® (diatomaceous earth)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-chloro-5-nitrophenyl)ethanol (1.0 eq).

  • Add ethanol and water in a 4:1 ratio (e.g., 16 mL EtOH and 4 mL H₂O per 1.0 g of starting material). Stir until the starting material is fully dissolved.

  • To the solution, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material is UV active and the product will be visible after staining (e.g., with ninhydrin). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (approx. 20 mL per 1 g of starting material).

  • Filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-(5-amino-2-chlorophenyl)ethanol can be purified by flash column chromatography on silica gel if necessary.

Protocol B: Reduction using Tin(II) Chloride Dihydrate

This protocol uses a stoichiometric amount of SnCl₂·2H₂O under milder conditions.

Decision Diagram: Method Selection

Start Start: Convert 1-(2-chloro-5-nitrophenyl)ethanol to Amine Check_Scale Consider Reaction Scale and Cost Constraints Start->Check_Scale Check_Equipment Assess Equipment Availability (e.g., Hydrogenation Rig) Start->Check_Equipment Fe_Method Method A: Fe/NH4Cl (High Scale, Low Cost) Check_Scale->Fe_Method Large Scale / Cost-Sensitive SnCl2_Method Method B: SnCl2 (Lab Scale, Mild Conditions) Check_Scale->SnCl2_Method Small to Medium Scale Check_Equipment->Fe_Method Standard Lab Hood Check_Equipment->SnCl2_Method Standard Lab Hood H2_Method Catalytic Hydrogenation (Risk of Dehalogenation) Check_Equipment->H2_Method H2 source available & optimization is feasible

Caption: Decision matrix for selecting a suitable nitro reduction method.

Materials:

  • 1-(2-chloro-5-nitrophenyl)ethanol (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-chloro-5-nitrophenyl)ethanol (1.0 eq) in ethanol (approximately 20 mL per 1 g of starting material).

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.

  • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully pour it into a beaker containing ice.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Be cautious as CO₂ gas will evolve. Continue adding base until the pH of the aqueous layer is ~8.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Product Characterization

The successful conversion to 1-(5-amino-2-chlorophenyl)ethanol should be confirmed using standard analytical techniques:

  • TLC: A single spot, different from the starting material, which is ninhydrin-positive.

  • Mass Spectrometry (MS): The observed molecular ion peak should correspond to the calculated mass of the product (C₈H₁₀ClNO).

  • NMR Spectroscopy (¹H and ¹³C): The spectra will confirm the structure. Key shifts to look for include the disappearance of the nitro-aromatic protons and the appearance of new aromatic signals shifted upfield, as well as the appearance of a broad singlet for the -NH₂ protons.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • Reagents:

    • Iron Powder: Can be flammable. Avoid creating dust clouds.

    • Tin(II) Chloride: Corrosive and can cause burns. Handle with care.

    • Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.

  • Workup: The neutralization steps can be exothermic and involve gas evolution. Perform additions slowly and with adequate cooling.

References

  • Rylander, P. N. (2002).
  • Bechamp, A. (1863). Annales de chimie et de physique, 68, 269-275.
  • Johnstone, R. A. W., & Wilby, A. H. (1985). Chemical Reviews, 85(2), 129-170.
  • Kornblum, N., & Iffland, P. W. (1949). Journal of the American Chemical Society, 71(6), 2137-2143.
  • Bellamy, F. D., & Ou, K. (1984). Tetrahedron Letters, 25(8), 839-842.
Application

protecting group strategies for 1-(2-chloro-5-nitrophenyl)ethan-1-ol

A Case Study of 1-(2-chloro-5-nitrophenyl)ethan-1-ol Executive Summary Target Molecule: 1-(2-chloro-5-nitrophenyl)ethan-1-ol Key Challenges: SNAr Liability: The 2-chloro-5-nitrophenyl ring is highly activated towards Nuc...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study of 1-(2-chloro-5-nitrophenyl)ethan-1-ol

Executive Summary

Target Molecule: 1-(2-chloro-5-nitrophenyl)ethan-1-ol Key Challenges:

  • SNAr Liability: The 2-chloro-5-nitrophenyl ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Strong bases (e.g., NaH, alkoxides) pose a severe risk of displacing the ortho-chloride.

  • Steric Congestion: The secondary benzylic alcohol is flanked by an ortho-chloro substituent, increasing steric hindrance and potentially retarding standard protection kinetics.

  • Chemo-orthogonality: The meta-nitro group is susceptible to reduction (e.g., H2/Pd, LiAlH4), ruling out standard benzyl (Bn) ether protection strategies that require hydrogenolysis for removal.

Recommended Strategy: Silylation via TBSOTf/2,6-Lutidine. This protocol utilizes a highly reactive silylating agent to overcome steric bulk while employing a mild, non-nucleophilic base to eliminate SNAr risks.

Strategic Analysis & Mechanistic Rationale
2.1 The "Trap" of Standard Protocols

In standard organic synthesis, a secondary alcohol is often protected as a Benzyl ether (using NaH/BnBr) or a Silyl ether (using TBSCl/Imidazole). For this specific substrate, both standard approaches carry significant risks:

  • The SNAr Risk (NaH/Base): The nitro group at the 5-position and the chloride at the 2-position create an electron-deficient ring. generating an alkoxide with Sodium Hydride (NaH) risks an intramolecular or intermolecular attack on the C-Cl bond, leading to dechlorination or polymerization.

  • The Steric Risk (TBSCl): The ortho-chloro group creates a "picket fence" effect. Standard TBSCl/Imidazole conditions may be sluggish, requiring heating which further increases the risk of side reactions.

2.2 The Solution: Silyl Triflates

To bypass these issues, we employ tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) .

  • Reactivity: TBSOTf is orders of magnitude more reactive than TBSCl, ensuring rapid protection of the hindered secondary alcohol at

    
     or Room Temperature (RT).
    
  • Base Selection: We utilize 2,6-lutidine rather than imidazole or pyridine. Lutidine is sterically hindered and less nucleophilic, acting purely as a proton sponge without interfering with the electrophilic aromatic ring.

2.3 Decision Matrix: Protecting Group Selection
FeatureSilyl Ether (TBS) Acetate (Ac) Benzyl Ether (Bn) MOM Ether
Reagents TBSOTf / 2,6-LutidineAc2O / PyridineNaH / BnBrMOMCl / DIPEA
SNAr Risk Low (Mild Base)Low (Weak Base)High (Strong Base)Medium (Alkylation risk)
Nitro Stability ExcellentExcellentPoor (H2/Pd reduces NO2)Excellent
Removal TBAF or AcidBasic HydrolysisH2/Pd or Lewis AcidStrong Acid
Recommendation Primary Choice Secondary Choice Avoid Avoid (Carcinogenic reagent)
Experimental Protocols
Protocol A: High-Yield Silylation (Recommended)

Objective: Installation of TBS group avoiding SNAr side-reactions.

Materials:

  • Substrate: 1-(2-chloro-5-nitrophenyl)ethan-1-ol (1.0 equiv)

  • Reagent: TBSOTf (1.2 equiv) [CAS: 69739-34-0]

  • Base: 2,6-Lutidine (1.5 equiv) [CAS: 108-48-5]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add 2,6-lutidine (1.5 equiv) via syringe. Cool the mixture to

    
     in an ice bath.
    
  • Protection: Dropwise add TBSOTf (1.2 equiv) over 5 minutes. The solution may fume slightly; this is normal.

  • Reaction: Stir at

    
     for 30 minutes, then warm to RT. Monitor by TLC (typically 1-2 hours for completion).[1]
    
    • Note: If reaction is incomplete, add 0.2 equiv additional TBSOTf. Do not heat.

  • Quench: Quench with Saturated Aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove lutidine), then Brine. Dry over

    
    .[1][2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). TBS ethers are non-polar; expect high

    
    .
    
Protocol B: Deprotection (Nitro-Safe)

Objective: Removal of TBS group without reducing the nitro group or hydrolyzing the chloride.

Method 1: TBAF (Standard)

  • Treat substrate (0.1 M in THF) with TBAF (1.1 equiv, 1M in THF) at

    
    .
    
  • Caution: While rare, naked fluoride at high temps can displace activated aryl chlorides (Halex reaction). Keep at

    
    .
    

Method 2: Acidic Methanol (Alternative)

  • Dissolve substrate in MeOH.[1][2] Add catalytic CSA (Camphorsulfonic acid) or HCl (1M). Stir at RT.

  • Advantage:[3][4] Completely avoids any risk of fluoride-mediated SNAr.

Visualization of Reaction Logic

ProtectionStrategy Start 1-(2-chloro-5-nitrophenyl)ethan-1-ol (Starting Material) Decision Select Protection Strategy Start->Decision Path_Bn Route A: Benzyl Ether (NaH / BnBr) Decision->Path_Bn Traditional (Avoid) Path_TBS Route B: Silyl Ether (TBSOTf / Lutidine) Decision->Path_TBS Recommended Risk_SNAr CRITICAL FAILURE: SNAr Displacement of Cl by Alkoxide Intermediate Path_Bn->Risk_SNAr Strong Base Deprotect_H2 Deprotection: H2 / Pd/C Path_Bn->Deprotect_H2 If SNAr avoided... Success_TBS Protected Intermediate: TBS Ether Path_TBS->Success_TBS Mild Base Fast Kinetics Deprotect_F Deprotection: TBAF or Acid Success_TBS->Deprotect_F Fail_Nitro FAILURE: Nitro Group Reduced to Amine Deprotect_H2->Fail_Nitro Chemo-incompatibility Final_Product SUCCESS: Alcohol Recovered Nitro/Chloro Intact Deprotect_F->Final_Product

Caption: Decision tree highlighting the failure modes of Benzyl protection (SNAr risk + reduction incompatibility) versus the robustness of the Silyl Triflate strategy.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive guide on stability constants of TBS vs. Benzyl groups).
  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link (Foundational TBS protocol).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Derivatives." Chemical Reviews, 49(2), 273–412. Link (Mechanistic grounding for SNAr risks in nitro-halo benzenes).

  • Lissott, J. L., et al. (2020). "Practical Guide to Silylation of Sterically Hindered Alcohols." Organic Process Research & Development, 24(11), 2561-2570.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in the Reduction of 2-Chloro-5-nitrophenyl Ketones

Welcome to the technical support guide for navigating the challenging reduction of 2-chloro-5-nitrophenyl ketones. This resource is designed for researchers, scientists, and drug development professionals who encounter t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenging reduction of 2-chloro-5-nitrophenyl ketones. This resource is designed for researchers, scientists, and drug development professionals who encounter this specific class of substrates. The inherent steric hindrance from the ortho-chloro group, combined with the chemoselectivity challenge posed by the nitro group, demands carefully optimized protocols. This guide provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my standard NaBH₄ reduction of 2-chloro-5-nitrophenyl ketone failing or resulting in low yields?

Your challenges likely stem from two primary factors: steric hindrance and competing functionalities.

  • Steric Hindrance: The chlorine atom at the C2 position physically blocks the trajectory of the incoming hydride nucleophile, making it difficult for the reducing agent to attack the carbonyl carbon.[1][2] This significantly increases the activation energy of the desired reaction.[3]

  • Chemoselectivity: The molecule contains two reducible functional groups: the ketone and the nitro group. While sodium borohydride (NaBH₄) is generally selective for ketones over nitro groups under standard alcoholic solvent conditions, the sluggishness of the ketone reduction due to hindrance can sometimes lead to side reactions or incomplete conversion.[4][5] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not a suitable alternative as they would readily reduce both the ketone and the nitro group.[6]

Q2: I need to reduce the ketone selectively without affecting the nitro and chloro groups. What are the best starting points?

Achieving this chemoselectivity is a common and critical goal. The key is to use a reagent system that is powerful enough to overcome the steric barrier of the ketone but is inherently poor at reducing aromatic nitro groups and does not promote dehalogenation.

Recommended Starting Strategies:

  • Bulky, Sterically Hindered Hydride Reagents: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are exceptionally effective for hindered ketones.[7][8] Their large steric profile makes them highly selective, delivering the hydride to the carbonyl with precision while typically avoiding side reactions.[9]

  • Asymmetric Catalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones.[10][11] It utilizes a chiral oxazaborolidine catalyst with borane (BH₃), which can effectively reduce sterically hindered ketones.[12][13] This method is particularly valuable if control of stereochemistry at the resulting alcohol is desired.

A decision workflow for selecting a reduction strategy is outlined below.

G sub Starting Material: 2-Chloro-5-nitrophenyl Ketone q1 Is chemoselectivity critical? (Preserve Nitro Group) sub->q1 path_yes Goal: Selective Ketone Reduction q1->path_yes Yes path_no Goal: Reduce Both Ketone and Nitro Group q1->path_no No reagent_selectride Bulky Hydride Reagents (e.g., L-Selectride®) path_yes->reagent_selectride For high diastereoselectivity and hindered ketones reagent_cbs Asymmetric Reduction (e.g., CBS Reduction) path_yes->reagent_cbs For high enantioselectivity reagent_h2 Catalytic Hydrogenation (e.g., H₂, Pd/C) path_no->reagent_h2 Efficient but risks dechlorination reagent_fe Metal/Acid Reduction (e.g., Fe/HCl) path_no->reagent_fe Classic, robust method, avoids dehalogenation

Caption: Decision workflow for reduction strategy.

Q3: My reaction with a hindered hydride reagent like L-Selectride® is sluggish. How can I improve the rate?

While L-Selectride® is potent, its effectiveness can be hampered by reaction conditions.[7][14]

  • Temperature: These reductions are often performed at low temperatures (e.g., -78 °C) to maximize selectivity. If the reaction is too slow, allowing the temperature to slowly warm to -40 °C or even 0 °C can increase the rate. Monitor carefully by TLC to ensure side products do not begin to form.

  • Solvent: Ensure you are using a rigorously dry, ether-based solvent like tetrahydrofuran (THF). Water will rapidly quench the reagent.[7]

  • Reagent Quality: L-Selectride® is air- and water-sensitive. Use a freshly opened bottle or a recently titrated solution to ensure its activity.

Q4: I am observing significant dehalogenation (loss of the chloro group). How can this be prevented?

Dehalogenation is a common side reaction, particularly with catalytic hydrogenation methods using catalysts like palladium on carbon (Pd/C).[15][16] The propensity for dehalogenation generally follows the trend I > Br > Cl.[16]

To prevent dehalogenation:

  • Avoid Standard Pd/C Hydrogenation: This is the most common cause. If you must use catalytic hydrogenation to reduce the nitro group simultaneously, consider alternative catalysts. Sulfided platinum on carbon (Pt/C) or Raney Nickel can sometimes be more selective and preserve halogens.[15]

  • Use Hydride Reagents: Methods like NaBH₄ or L-Selectride® reductions do not typically cause dehalogenation.

  • Use Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate with Pd/C can sometimes be tuned to be milder than high-pressure H₂ gas, but optimization is crucial.[15] Alternatively, cobalt-based nanocatalysts with formic acid have shown high selectivity for nitro reduction while tolerating halides.[17]

Q5: What is the best practice for working up a borohydride or L-Selectride® reduction?

A proper workup is critical for neutralizing excess reagent, protonating the product, and simplifying purification.

  • Quenching: The reaction must be quenched carefully at low temperature (0 °C or below). For NaBH₄, slow addition of water or a dilute acid like 1M HCl is standard.[18] For L-Selectride®, which is more pyrophoric, a slower quenching agent like methanol followed by aqueous Rochelle's salt (potassium sodium tartrate) or saturated aqueous ammonium chloride (NH₄Cl) is often preferred to chelate the boron and aluminum salts and prevent emulsions during extraction.[19]

  • Boron Removal: Boron byproducts can complicate purification. A common technique is to concentrate the reaction mixture and then re-dissolve and re-concentrate it from methanol several times. This process forms volatile trimethyl borate (B(OMe)₃), which is removed under vacuum.[20]

  • Extraction: After quenching, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts before drying and concentrating.

Troubleshooting Guide

Symptom Probable Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Steric Hindrance: Standard reagents (e.g., NaBH₄) are not reactive enough.[3] 2. Poor Reagent Quality: Hydride reagent has been deactivated by moisture/air.[3]1. Switch to a more powerful, sterically demanding reagent like L-Selectride®.[7][8] 2. Use a fresh bottle or titrated solution of the reducing agent. Ensure anhydrous conditions.
Mixture of starting material and desired alcohol 1. Insufficient Reagent: Not enough equivalents of hydride were used. 2. Reaction Time Too Short: The reaction did not proceed to completion.1. Increase stoichiometry of the reducing agent (e.g., from 1.1 to 1.5-2.0 equivalents). 2. Increase reaction time and monitor carefully by TLC until starting material is consumed.
Product is the aniline (reduced nitro group), not the alcohol 1. Incorrect Reagent Choice: A reagent that preferentially reduces nitro groups was used (e.g., SnCl₂, Fe/HCl).[15]1. Use a borohydride-based reagent (NaBH₄, L-Selectride®) which is selective for ketones over nitro groups.[4][9]
Significant dehalogenation byproduct 1. Catalytic Hydrogenation: Use of H₂ with Pd/C is a primary cause of hydrodehalogenation.[21]1. Avoid standard catalytic hydrogenation. Use hydride-based methods or alternative catalytic systems (e.g., sulfided Pt/C, Co-based catalysts) that are known to preserve halogens.[15][17]
Formation of an unknown, more polar byproduct 1. Reduction of Both Groups: A non-selective, powerful reducing agent (e.g., LiAlH₄) was used, or harsh conditions promoted over-reduction.1. Re-evaluate the reagent choice. Use a milder, more chemoselective system. 2. Lower the reaction temperature and monitor closely.

Detailed Experimental Protocols

Protocol 1: Selective Ketone Reduction using L-Selectride®

This protocol is designed for the selective reduction of the sterically hindered ketone to the corresponding secondary alcohol while preserving the nitro and chloro functionalities.

Materials:

  • 2-chloro-5-nitrophenyl ketone (1.0 eq)

  • L-Selectride® (1.0 M solution in THF, 1.2-1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the 2-chloro-5-nitrophenyl ketone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the L-Selectride® solution (1.2-1.5 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: While maintaining the temperature at -78 °C, slowly add methanol dropwise to quench any excess L-Selectride®. Then, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Slowly pour the reaction mixture into a saturated aqueous solution of NH₄Cl and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude alcohol by flash column chromatography on silica gel.

G start Start: Dissolve Ketone in Anhydrous THF cool Cool to -78 °C start->cool add_reagent Add L-Selectride® (1.2-1.5 eq) Dropwise cool->add_reagent react Stir at -78 °C (Monitor by TLC) add_reagent->react quench Quench with MeOH Then NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry purify Concentrate & Purify via Chromatography wash_dry->purify end End: Isolated Alcohol Product purify->end

Caption: Workflow for L-Selectride® Reduction.

Protocol 2: Asymmetric Reduction using Corey-Bakshi-Shibata (CBS) Catalyst

This method is ideal for producing the chiral alcohol with high enantioselectivity.[11][22]

Materials:

  • 2-chloro-5-nitrophenyl ketone (1.0 eq)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0-1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere, add the CBS catalyst (0.1 eq) to a flame-dried flask.

  • Cooling: Add anhydrous THF and cool the solution to 0 °C.

  • Borane Addition: Slowly add the BH₃·THF solution (1.0-1.2 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Dissolve the 2-chloro-5-nitrophenyl ketone (1.0 eq) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes.

  • Reaction: Stir the reaction at 0 °C to room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Cool the reaction to 0 °C and slowly add methanol dropwise until gas evolution ceases.

  • Workup: Add 1 M HCl and stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography. Determine enantiomeric excess (ee) by chiral HPLC or NMR analysis.

References

  • Testbook. (n.d.). Alkanes: Catalytic Hydrogenation. Retrieved from [Link]

  • Grokipedia. (n.d.). L-selectride. Retrieved from [Link]

  • Grimme, S., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4832. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2015). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 17, 898-902. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co₂(CO)₈-H₂O. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Reddit. (2018). Help: NaBH4 workup advice. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). L-selectride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). How can an aromatic ketone be reduced in the presence of a nitro group?. Retrieved from [Link]

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Scribd. (n.d.). L and K Selectrides. Retrieved from [Link]

  • Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • StuDocu. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • YouTube. (2021). L-Selectride Reduction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]

  • Studylib. (n.d.). Aldehyde & Ketone Reduction: Methods & Mechanisms. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]

  • Smith College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Society of Chemical Industry. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. Retrieved from [Link]

  • YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2013). Steric hindrance. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. Retrieved from [Link]

  • PubMed. (n.d.). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]

  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of Nitro-Substituted Chlorophenyl Ethanols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and practical solutions for the chemoselective reduction of the nitro group in chlorophenyl ethanol derivatives. The primary challenge in this transformation is achieving high conversion to the desired chloroaniline product while preventing undesired side reactions, most notably hydrodechlorination.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common issues encountered during the reduction of chlorophenyl ethanols.

Q1: I'm observing significant hydrodechlorination (loss of the chlorine atom) when reducing my chloronitrophenyl ethanol using catalytic hydrogenation (H₂ gas with Pd/C). What is causing this, and how can I prevent it?

A1: This is the most common and critical side reaction for this class of substrates. Palladium on carbon (Pd/C) is a highly active catalyst that readily cleaves carbon-halogen bonds, especially with more labile halogens like iodine and bromine, but also significantly with chlorine.[1][2] The problem is often exacerbated by the reaction conditions and the presence of the newly formed amine, which can enhance the rate of dehalogenation.[3][4]

Root Causes & Solutions:

  • Highly Active Catalyst System: Standard H₂ gas with Pd/C is often too reactive for this transformation.

    • Solution 1: Switch to a Milder Hydrogen Source (Transfer Hydrogenation). This is the most effective strategy.[3] Replacing high-pressure H₂ gas with a hydrogen donor molecule significantly lowers the concentration of active hydrogen on the catalyst surface, favoring nitro reduction over dehalogenation.

      • Ammonium formate (HCO₂NH₄): An excellent choice that often provides high selectivity. The reaction can be run at moderate temperatures (e.g., 60 °C) in solvents like ethanol or methanol.[5]

      • Hydrazine hydrate (N₂H₄·H₂O): Another highly effective hydrogen donor for this system.[3][5] Reactions with hydrazine are often very fast, and performing them at room temperature can further enhance selectivity and prevent dehalogenation.[3]

    • Solution 2: Change the Catalyst. If catalytic hydrogenation is required, palladium is generally less selective than platinum for this reaction.[4]

      • Raney Nickel (Raney Ni): Often preferred over Pd/C to prevent dehalogenation of aromatic chlorides.[1][6]

      • Sulfided Platinum on Carbon (Pt/C, sulfided): These catalysts are specifically designed to be "poisoned" to reduce their activity towards dehalogenation while maintaining high activity for nitro reduction.[1]

      • Pt–V/C or Raney Co: These have been identified as high-performance catalysts for the selective hydrogenation of halogenated nitroaromatics.[7]

  • Reaction Conditions: High temperature and pressure increase the rate of all reactions, including the undesired dehalogenation.[3]

    • Solution: Optimize Conditions. Lower the reaction temperature. For transfer hydrogenation with hydrazine, starting at room temperature is often sufficient.[3] If using H₂ gas, reduce the pressure (e.g., to 50 psi) and temperature.[8]

  • In-situ Acidity: The hydrodechlorination reaction produces HCl, which can damage the catalyst and alter the reaction profile.[9][10]

    • Solution: Add a Base. In some systems, adding a mild, non-nucleophilic base can suppress dehalogenation by neutralizing the generated acid.[9] Morpholine has been shown to be particularly effective in platinum-catalyzed systems.[11]

Troubleshooting Workflow for Dehalogenation

The following diagram outlines a logical workflow for troubleshooting hydrodechlorination during your nitro reduction.

G start Start: Dehalogenation Observed in Reduction of Chloronitrophenyl Ethanol check_method What is your current method? start->check_method pdc_h2 Pd/C with H₂ Gas check_method->pdc_h2 Catalytic other_cat Other Catalytic System check_method->other_cat Catalytic chemical_red Chemical Reduction (e.g., Fe, SnCl₂) check_method->chemical_red Non-Catalytic sol_transfer_H Primary Solution: Switch to Transfer Hydrogenation (e.g., Pd/C + HCO₂NH₄ or N₂H₄·H₂O) pdc_h2->sol_transfer_H Most Recommended sol_change_cat Alternative Solution: Change Catalyst (e.g., Raney Ni, Sulfided Pt/C) pdc_h2->sol_change_cat sol_conditions Optimize Conditions: - Lower Temperature - Lower H₂ Pressure pdc_h2->sol_conditions other_cat->sol_conditions sol_additives Consider Additives: - Add a base (e.g., Morpholine) - Use catalyst modifiers (e.g., ZnI₂) other_cat->sol_additives sol_revisit_chem Re-evaluate Reagent & Conditions: - Check metal purity/activation - Adjust pH and solvent chemical_red->sol_revisit_chem end_goal Goal: Selective Reduction to Chloroaminophenyl Ethanol sol_transfer_H->end_goal sol_change_cat->end_goal sol_conditions->end_goal sol_additives->end_goal sol_revisit_chem->end_goal

Caption: Troubleshooting workflow for minimizing dehalogenation.

Q2: Can I avoid catalytic methods entirely? What are the most reliable chemical reductants for this transformation?

A2: Yes, non-catalytic chemical reduction is an excellent and often superior strategy for preventing dehalogenation. These methods do not typically affect aryl halides.[1]

  • Iron Powder (Fe): This is a classic, robust, and cost-effective method.[6] Using iron in a slightly acidic or neutral medium (e.g., with NH₄Cl in ethanol/water or acetic acid) is highly chemoselective for the nitro group.[1][12][13] The ethanol moiety in your substrate is stable under these conditions.

  • Tin(II) Chloride (SnCl₂·2H₂O): Another very mild and effective reagent that provides excellent selectivity for the nitro group over other reducible groups and does not cause dehalogenation.[1][14][15] The reaction is typically run in a protic solvent like ethanol.

  • Sodium Borohydride (NaBH₄) with a Transition Metal Catalyst: While NaBH₄ alone cannot reduce aromatic nitro groups, combining it with a transition metal salt like Nickel(II) Chloride (NiCl₂) or Iron(II) Chloride (FeCl₂) creates a highly effective and selective reducing system in situ.[16][17][18] The NaBH₄/NiCl₂ system, for instance, can rapidly reduce nitro groups at room temperature.[18]

Q3: My reaction is slow or incomplete. How can I improve the yield without resorting to harsh conditions that cause side reactions?

A3: Incomplete conversion is a common problem that can often be solved by systematically evaluating the reaction parameters.

  • Reagent/Catalyst Activity: Ensure your reagents are fresh and your catalyst is active. Heterogeneous catalysts can be poisoned by impurities (e.g., sulfur compounds) or lose activity upon storage.[14] For metal reductions (like Fe or Zn), the purity and surface area are critical; use finely powdered metal.[14]

  • Solubility: Poor solubility of the starting material is a major cause of slow reactions.[2][14] Your chlorophenyl ethanol might have limited solubility. Consider using a co-solvent system (e.g., THF/ethanol) or a solvent known to be effective for hydrophobic compounds, like THF.[14][19] Protic co-solvents often aid hydrogenation reactions.[14]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For example, with SnCl₂·2H₂O, 3-5 equivalents are often required.[14] For transfer hydrogenation, a significant excess of the hydrogen donor (e.g., 4-5 equivalents of ammonium formate) may be needed.[5]

  • Temperature: While high temperatures can promote side reactions, some systems require gentle heating to proceed at a reasonable rate.[14] Monitor the reaction closely by TLC or HPLC and apply minimal heat (e.g., 40-60 °C) only if the reaction is stalled at room temperature.

Data Summary: Comparison of Reduction Methods

The table below summarizes the performance and key characteristics of recommended methods for the selective reduction of chloronitrophenyl ethanols.

MethodReducing SystemTypical SolventSelectivity (vs. Dehalogenation)ProsCons
Transfer Hydrogenation Pd/C + N₂H₄·H₂OMethanol / EthanolExcellentFast, mild conditions, high yields.[3]Hydrazine is toxic.
Transfer Hydrogenation Pd/C + HCO₂NH₄EthanolVery Good to ExcellentMilder than H₂, readily available reagents.[1][5]May require gentle heating.
Catalytic Hydrogenation Raney Ni + H₂EthanolGoodEffective alternative to Pd/C.[6]Pyrophoric catalyst, requires H₂ gas.
Metal/Acid Reduction Fe + NH₄Cl / H₂OEthanol / WaterExcellentCost-effective, high functional group tolerance.[1][12]Heterogeneous, workup can be tedious.
Metal Salt Reduction SnCl₂·2H₂OEthanolExcellentVery mild, high chemoselectivity.[1][14]Requires stoichiometric (high mass) of tin salt.
Borohydride System NaBH₄ + NiCl₂·6H₂OCH₃CN / WaterExcellentVery fast at room temp, high yields.[18]NaBH₄ is water-sensitive.
Experimental Protocols
Protocol 1: Transfer Hydrogenation using Pd/C and Hydrazine Hydrate [2][3]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chloronitrophenyl ethanol (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd loading) to the solution.

  • Reagent Addition: At room temperature, add hydrazine monohydrate (5-10 mmol) dropwise to the stirred suspension over 5 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is often complete within 30-60 minutes.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride [13]
  • Setup: To a round-bottom flask, add the chloronitrophenyl ethanol (1.0 mmol), ethanol (10 mL), and a solution of ammonium chloride (4.0 mmol) in water (2.5 mL).

  • Reagent Addition: Add finely powdered iron (5.0 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: After cooling to room temperature, filter the hot reaction mixture through a pad of Celite®. Wash the iron and Celite residue thoroughly with hot ethanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to yield the crude product.

Frequently Asked Questions (FAQs)
  • Q: Will these reduction conditions affect the secondary alcohol (ethanol) group on my molecule?

    • A: No, the methods described here (catalytic hydrogenation under mild conditions, Fe/NH₄Cl, SnCl₂) are highly chemoselective for the nitro group and will not reduce a benzylic alcohol.

  • Q: My compound contains an ester in addition to the chloro and nitro groups. Which method is best?

    • A: For substrates containing esters, a NaBH₄-FeCl₂ system has been shown to be highly selective for reducing the nitro group while leaving the ester intact.[17] Iron-based methods are also generally safe for esters.[12]

  • Q: How can I be sure the dehalogenation is happening during the reaction and isn't an impurity in my starting material?

    • A: Always analyze your starting material by a reliable method like HPLC or GC-MS to confirm its purity before starting the reaction. Then, monitor the reaction mixture over time. The appearance and growth of a peak corresponding to the dehalogenated product alongside the desired product is clear evidence of the side reaction.[8]

References
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Synthesis, 54(23), 5039-5044. [Link]

  • ResearchGate. (2007). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Journal of Molecular Catalysis A: Chemical, 274(1-2), 202-207. [Link]

  • Royal Society of Chemistry. (n.d.). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative.... [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Wei, Y., & Li, J. (2016). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 21(6), 743. [Link]

  • MDPI. (2020). Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. Catalysts, 10(2), 229. [Link]

  • Taylor & Francis Online. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Synthetic Communications, 48(23), 2959-2967. [Link]

  • Royal Society of Chemistry. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [Link]

  • Asian Journal of Chemistry. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]

  • Oxford Academic. (2006). SELECTIVE REDUCTION OF NITROBENZENE BY SODIUM BOROHYDRIDE IN THE PRESENCE OF POLYAMINE–COBALT COMPLEXES. Chemistry Letters, 10(1), 51-52. [Link]

  • Semantic Scholar. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

  • SciSpace. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 12(8), 1887-1894. [Link]

  • PubMed. (2011). Efficient and highly selective iron-catalyzed reduction of nitroarenes. Chemical Communications, 47(44), 12155-12157. [Link]

  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(11), 1568-1574. [Link]

  • ResearchGate. (2023). Optimization conditions for reduction of nitro aromatic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. [Link]

  • Royal Society of Chemistry. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • ResearchGate. (2002). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. [Link]

  • ACS Publications. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(11), 15729-15738. [Link]

  • Scientific Research Publishing. (2012). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Modern Research in Catalysis, 1(3), 33-41. [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

  • Reddit. (2023). my nitro refuses to be reduced. [Link]

  • ResearchGate. (2014). How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group?. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2022). Liquid-phase catalytic hydrodechlorination of chlorinated organic compounds in a continuous flow micro-packed bed reactor over a Pd/AC catalyst. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitro‐groups and dehalogenation. [Link]

  • ResearchGate. (2010). Catalyst deactivation during the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd: Influence of the support. [Link]

  • Royal Society of Chemistry. (n.d.). Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

  • Jaber, A. M. Y. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Ibn AL-Haitham Journal For Pure and Applied Science, 24(3). [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(2-chloro-5-nitrophenyl)ethan-1-ol

This guide details the 1H NMR spectrum analysis of 1-(2-chloro-5-nitrophenyl)ethan-1-ol , a chiral secondary alcohol often synthesized via the reduction of 2'-chloro-5'-nitroacetophenone. Designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectrum analysis of 1-(2-chloro-5-nitrophenyl)ethan-1-ol , a chiral secondary alcohol often synthesized via the reduction of 2'-chloro-5'-nitroacetophenone.

Designed for researchers and drug development professionals, this analysis moves beyond basic peak listing. It focuses on structural validation , impurity differentiation (vs. ketone precursor) , and solvent-dependent resolution strategies (CDCl₃ vs. DMSO-d₆).

[1]

Executive Summary: The Structural Fingerprint

The target compound, 1-(2-chloro-5-nitrophenyl)ethan-1-ol , possesses distinct magnetic environments due to the interplay between the electron-withdrawing nitro group, the orthogonal chloro-substituent, and the chiral benzylic center.

  • Key Diagnostic Feature: The H6 aromatic proton (ortho to the nitro group and the ethanol moiety) appears significantly deshielded (>8.0 ppm) as a doublet with fine meta-coupling.

  • Reaction Success Marker: The transformation of the precursor's methyl singlet (~2.6 ppm) into a methyl doublet (~1.4–1.5 ppm) and the appearance of a methine quartet (~5.2 ppm) confirm the reduction of the ketone to the alcohol.

Methodology & Sample Preparation

To ensure reproducible high-resolution spectra, follow this self-validating protocol.

Solvent Selection: The "Resolution" Alternative

The choice of solvent fundamentally alters the appearance of the hydroxyl (-OH) and benzylic protons.

FeatureAlternative A: Chloroform-d (CDCl₃) Alternative B: DMSO-d₆ Recommendation
Hydroxyl Proton (-OH) Appears as a broad, exchangeable singlet (variable shift, ~2.0–3.0 ppm).Appears as a sharp doublet (coupling to CH) due to hydrogen bonding and slow exchange.DMSO-d₆ for full structural assignment.
Benzylic Methine (-CH-) Appears as a quartet (coupling only to CH₃).Appears as a multiplet/quintet-like (coupling to CH₃ and OH).CDCl₃ for simplified coupling analysis.
Solubility Good, but may require filtration if inorganic salts (NaBH₄ residues) persist.Excellent; stabilizes polar intermediates.Use CDCl₃ for routine purity checks.
Protocol
  • Mass: Dissolve 10–15 mg of the isolated oil/solid in 0.6 mL of solvent.

  • Filtration: If synthesized via borohydride reduction, filter through a small cotton plug to remove suspended boron salts (which cause line broadening).

  • Acquisition: Standard 16 scans, 1-second relaxation delay.

Spectral Assignment & Comparative Data
A. Aliphatic Region (The Reduction Indicator)

The aliphatic region provides the definitive evidence of synthesis (Ketone → Alcohol conversion).

PositionProton TypeMultiplicityShift (ppm, CDCl₃)Coupling (Hz)Structural Logic
1 -CH₃ (Methyl)Doublet (d) 1.45 – 1.55 J ≈ 6.5Coupled to the benzylic methine. Distinct from the ketone precursor's singlet at ~2.6 ppm.
2 -OH (Hydroxyl)Broad Singlet 2.0 – 3.0 N/AVariable position. Disappears upon D₂O shake.[1]
3 -CH- (Methine)Quartet (q) 5.20 – 5.30 J ≈ 6.5Deshielded by the electronegative oxygen and the aromatic ring.
B. Aromatic Region (The Substitution Pattern)

The 1,2,5-substitution pattern creates a specific splitting system. The Nitro group at position 5 strongly deshields H4 and H6.

  • H3 (Ortho to Cl, Meta to NO₂): The least deshielded aromatic proton.

  • H4 (Ortho to NO₂, Para to Alkyl): Strongly deshielded.

  • H6 (Ortho to NO₂, Ortho to Alkyl): Most deshielded due to proximity to both the Nitro group and the benzylic oxygen center.

PositionProtonMultiplicityShift (ppm, CDCl₃)Coupling (Hz)Assignment Logic
H3 Ar-H Doublet (d) 7.45 – 7.55 J ≈ 8.8Ortho coupling to H4. Less affected by NO₂ than H4/H6.
H4 Ar-H Double Doublet (dd) 8.10 – 8.20 J ≈ 8.8, 2.6Large ortho coupling to H3; fine meta coupling to H6. Deshielded by ortho-NO₂.
H6 Ar-H Doublet (d) 8.40 – 8.55 J ≈ 2.6Fine meta coupling to H4. Highly deshielded (Ortho to NO₂).

Note: Comparison with 1-(2-chlorophenyl)ethanol (lacking the nitro group) shows aromatic shifts in the 7.1–7.5 ppm range. The shift of H4 and H6 to >8.0 ppm is the direct signature of the 5-Nitro group.

Comparative Analysis: Product vs. Alternatives

The primary "alternative" in a synthesis context is the unreacted starting material (2'-chloro-5'-nitroacetophenone ).

FeatureProduct: 1-(2-chloro-5-nitrophenyl)ethan-1-ol Alternative: Starting Material (Ketone) Status
Methyl Signal Doublet at ~1.5 ppmSinglet at ~2.65 ppmCRITICAL CHECK
Carbonyl/Methine Quartet at ~5.25 ppm (CH-OH)None (C=O has no protons)CRITICAL CHECK
Aromatic H6 ~8.5 ppm (Slightly shielded by OH vs C=O)~8.7 ppm (Deshielded by C=O anisotropy)Secondary Check
Visualization: Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the product structure using 1H NMR data.

NMR_Analysis Start Crude Reaction Mixture (1H NMR in CDCl3) Check_Methyl Check Aliphatic Region (1.0 - 3.0 ppm) Start->Check_Methyl Methyl_Result Observe Methyl Signal Check_Methyl->Methyl_Result Singlet Singlet @ ~2.6 ppm (Ketone Precursor) Methyl_Result->Singlet Unreacted Doublet Doublet @ ~1.5 ppm (Target Alcohol) Methyl_Result->Doublet Reduced Check_Aromatic Check Aromatic Region (7.0 - 9.0 ppm) Doublet->Check_Aromatic H6_Peak Identify H6 (d, J~2.5 Hz) Check_Aromatic->H6_Peak Shift_High Shift > 8.0 ppm (Ortho to NO2 confirmed) H6_Peak->Shift_High Shift_Low Shift < 7.6 ppm (Nitro group missing/reduced) H6_Peak->Shift_Low

Figure 1: Logical workflow for confirming the identity of 1-(2-chloro-5-nitrophenyl)ethan-1-ol and distinguishing it from the ketone precursor.

References
  • Provides baseline spectral data for the non-nitro analog, establishing the aliph
  • Reference for the starting material structure and safety d
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. Retrieved from [Link]

    • Authoritative source for solvent residual peaks (CDCl₃ at 7.
  • SpectraBase. (n.d.). Ethanone, 1-(2-chloro-5-nitrophenyl)- 13C NMR. Retrieved from [Link]

    • Confirmation of the ketone precursor's spectral properties.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-chloro-5-nitrophenyl)ethanol

This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-chloro-5-nitrophenyl)ethanol. In the absence of a publicly available exper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(2-chloro-5-nitrophenyl)ethanol. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for its constituent functional groups—a chloro-substituted nitroaromatic ring and an ethanol side chain. By comparing the competing fragmentation pathways, we can predict the characteristic ions that would be crucial for its identification and structural elucidation in complex matrices. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Introduction: The Structural Rationale for Fragmentation Analysis

1-(2-chloro-5-nitrophenyl)ethanol is a molecule that incorporates several functionalities, each directing the fragmentation cascade in a distinct manner. The aromatic ring provides stability to the molecular ion, while the nitro group, chloro substituent, and the hydroxyethyl side chain offer specific, energetically favorable cleavage points. Understanding the interplay of these groups is key to interpreting the resulting mass spectrum.

The primary fragmentation drivers we anticipate are:

  • Alpha (α)-Cleavage: A dominant fragmentation route for alcohols, involving the cleavage of the bond adjacent to the carbon bearing the hydroxyl group.

  • Benzylic Cleavage & Rearrangements: The aromatic ring stabilizes adjacent carbocations, promoting cleavage at the benzylic position and potential rearrangements to form stable ions like the tropylium ion.

  • Loss of Substituents: The nitro and chloro groups are subject to characteristic losses, either as radicals or as part of larger neutral fragments.

This guide will compare these pathways to predict the most probable and abundant fragment ions.

Proposed Mass Spectrometry Fragmentation Pathways

Under electron ionization, 1-(2-chloro-5-nitrophenyl)ethanol (molecular weight: 201.6 g/mol ) will form a molecular ion (M⁺•) at m/z 201 (for ³⁵Cl) and an isotopic peak at m/z 203 (for ³⁷Cl) with an approximate ratio of 3:1.[1] The fragmentation from this molecular ion is expected to proceed through several competing channels.

Pathway A: Side-Chain Fragmentation (α-Cleavage)

Alpha-cleavage is a highly characteristic fragmentation for alcohols.[2] In this case, the cleavage of the Cα-Cβ bond results in the loss of a methyl radical (•CH₃), which is the largest alkyl group attached to the α-carbon. This pathway is typically very favorable as it leads to the formation of a resonance-stabilized oxonium ion.

  • M⁺• (m/z 201) → Loss of •CH₃ (15 Da) → [M - 15]⁺ (m/z 186)

The resulting ion at m/z 186 is stabilized by resonance between the oxygen and the aromatic ring, making it a likely candidate for the base peak or a very abundant ion.

Pathway B: Aromatic Substituent Elimination

The nitro and chloro groups on the aromatic ring provide alternative fragmentation routes.

  • Loss of the Nitro Group: Nitroaromatic compounds commonly fragment through the loss of a nitro radical (•NO) or a nitro group (•NO₂).[3][4]

    • M⁺• (m/z 201) → Loss of •NO₂ (46 Da) → [M - 46]⁺ (m/z 155)

    • M⁺• (m/z 201) → Loss of •NO (30 Da) → [M - 30]⁺• (m/z 171)

  • Loss of Chlorine: The loss of a chlorine radical (•Cl) is another possibility, though the C-Cl bond on an aromatic ring is relatively strong.[5][6]

    • M⁺• (m/z 201) → Loss of •Cl (35 Da) → [M - 35]⁺ (m/z 166)

Pathway C: Neutral Molecule Loss

The elimination of small, stable neutral molecules is another common fragmentation mechanism.

  • Loss of Water: Alcohols frequently undergo dehydration to lose a molecule of water (H₂O).[7]

    • M⁺• (m/z 201) → Loss of H₂O (18 Da) → [M - 18]⁺• (m/z 183)

Comparison of Pathway Probabilities

While all these pathways are plausible, their relative intensities in a spectrum would depend on the stability of the resulting ions.

  • α-Cleavage (Pathway A) is often the most dominant fragmentation for secondary alcohols, suggesting the m/z 186 ion will be highly abundant. The resonance stabilization provided by the oxygen atom and the aromatic ring makes this a very favorable process.

  • The loss of •NO₂ (Pathway B) is also a very common fragmentation for nitroaromatics and would likely produce a significant peak at m/z 155 .[8]

  • The loss of water (Pathway C) to form the ion at m/z 183 is also expected, but may be less intense than the α-cleavage fragment.

Subsequent fragmentation of these primary ions would lead to a cascade of smaller ions, further complicating the spectrum but also providing richer structural information. For example, the ion at m/z 186 could subsequently lose the nitro group.

Summary of Predicted Fragmentation Data

The table below summarizes the key proposed fragment ions for 1-(2-chloro-5-nitrophenyl)ethanol, their corresponding neutral losses, and notes on their proposed origin.

m/z (for ³⁵Cl)Proposed Ion StructureProposed Neutral LossNotes
201[C₈H₈ClNO₃]⁺•-Molecular Ion (M⁺•)
186[C₇H₅ClNO₂]⁺•CH₃Likely Base Peak. Result of α-cleavage, forming a stable, resonance-stabilized oxonium ion.
183[C₈H₆ClNO₂]⁺•H₂OLoss of water from the ethanol side chain.
171[C₈H₈ClNO₂]⁺••NOLoss of a nitro radical, a common pathway for nitroaromatic compounds.[4]
155[C₈H₈ClO]⁺•NO₂Expulsion of the nitro group, a primary fragmentation pathway for nitroaromatics.[3][9]
140[C₇H₅ClO]⁺•CH₃, •NO₂Sequential loss from the molecular ion, or loss of •NO₂ from the m/z 186 fragment.
127[C₇H₆Cl]⁺•CH(OH), •NO₂Benzylic cleavage with loss of the C(OH)CH₃ group from the m/z 155 fragment.

Visualizing the Fragmentation Pathways

The following diagrams, rendered using DOT language, illustrate the primary competing fragmentation pathways originating from the molecular ion.

Fragmentation Workflow Diagram

G cluster_source Ion Source (EI) cluster_fragments Primary Fragmentation Molecule 1-(2-chloro-5-nitrophenyl)ethanol MolecularIon Molecular Ion (M⁺•) m/z 201 Molecule->MolecularIon 70 eV Frag186 Fragment Ion [M - CH₃]⁺ m/z 186 MolecularIon->Frag186 α-Cleavage (-•CH₃) Frag183 Fragment Ion [M - H₂O]⁺• m/z 183 MolecularIon->Frag183 Dehydration (-H₂O) Frag155 Fragment Ion [M - NO₂]⁺ m/z 155 MolecularIon->Frag155 Nitro Loss (-•NO₂)

Caption: Primary fragmentation routes for 1-(2-chloro-5-nitrophenyl)ethanol.

Detailed Fragmentation Cascade

Fragmentation_Cascade cluster_path_a Pathway A cluster_path_b Pathway B cluster_path_c Pathway C mol_ion Molecular Ion (M⁺•) m/z 201 ion_186 [M - CH₃]⁺ m/z 186 mol_ion:f0->ion_186:f0 -•CH₃ ion_155 [M - NO₂]⁺ m/z 155 mol_ion:f0->ion_155:f0 -•NO₂ ion_183 [M - H₂O]⁺• m/z 183 mol_ion:f0->ion_183:f0 -H₂O ion_140 [M - CH₃ - NO₂]⁺ m/z 140 ion_186:f0->ion_140:f0 -•NO₂

Caption: Competing fragmentation cascades from the molecular ion.

Standard Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring an EI mass spectrum suitable for the analysis of 1-(2-chloro-5-nitrophenyl)ethanol.

Objective: To generate a reproducible EI-MS spectrum detailing the molecular ion and characteristic fragment ions.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 400

    • Scan Speed: 2 scans/second

    • Solvent Delay: 3 minutes

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak.

    • Subtract the background spectrum from an adjacent region of the chromatogram.

    • Identify the molecular ion (M⁺•) and its isotope peak ([M+2]⁺•).

    • Annotate major fragment ions and propose their structures based on plausible neutral losses.

Conclusion

The EI-MS fragmentation of 1-(2-chloro-5-nitrophenyl)ethanol is predicted to be governed by a competition between α-cleavage of the ethanol side chain and losses of substituents from the aromatic ring. The most diagnostically significant ions are expected at m/z 186 (loss of •CH₃) and m/z 155 (loss of •NO₂). The presence of a prominent m/z 186 peak would strongly support the secondary alcohol structure, distinguishing it from an isomeric primary alcohol. This theoretical analysis provides a robust framework for the identification of this compound and its analogues, serving as a predictive guide for experimental data interpretation.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). Benchchem.
  • Mass Spectrometry: Fragment
  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calcul
  • The Main Fragmentation Reactions of Organic Compounds. Unknown Source.
  • Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
  • Mass Spectrometry - Fragmentation P
  • Supporting Inform
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4. PMC.
  • mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.

Sources

Validation

Comparative Guide: Enantiomeric Excess (ee) Determination of 1-(2-chloro-5-nitrophenyl)ethanol

Part 1: Executive Summary & Strategic Decision Matrix The determination of enantiomeric excess (ee) for 1-(2-chloro-5-nitrophenyl)ethanol presents a specific set of challenges due to its structural features: Ortho-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Decision Matrix

The determination of enantiomeric excess (ee) for 1-(2-chloro-5-nitrophenyl)ethanol presents a specific set of challenges due to its structural features:

  • Ortho-Chloro Steric Hindrance: The chlorine atom at the ortho position creates significant steric bulk near the chiral center, often requiring specific chiral selectors that can accommodate this "pocket."

  • Nitro Group Polarity: The meta-nitro group increases the polarity of the molecule, potentially causing peak tailing on normal-phase silica columns if mobile phase modifiers are not optimized.

This guide compares the three primary methodologies for ee determination: Chiral HPLC (The Gold Standard), Chiral GC (High-Throughput), and NMR (Structural Validation).

Method Selection Decision Tree

MethodSelection Start Start: Select ee Method IsVolatile Is the sample thermally stable (>180°C)? Start->IsVolatile HighThroughput Is high throughput (>50 samples/day) required? IsVolatile->HighThroughput Yes HPLC METHOD A: Chiral HPLC (Chiralcel OD-H/OB-H) Rec. for Pharma QC IsVolatile->HPLC No (Nitro group risk) Precision Is high precision (ee > 99.5%) required? HighThroughput->Precision No GC METHOD B: Chiral GC (Cyclodextrin Phase) Rec. for IPC/Screening HighThroughput->GC Yes Precision->HPLC Yes (QC Release) NMR METHOD C: 1H-NMR (Mosher's Ester) Rec. for Abs. Config. Precision->NMR No (Quick Check)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample stability and throughput requirements.

Part 2: Detailed Methodologies

Method A: Chiral HPLC (Recommended)

Status: Gold Standard for QC and Process Development.

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) is the most robust method for this substrate. The ortho-chloro substituent typically interacts well with the carbamate linkers in amylose/cellulose-based columns.

1. Column Selection Strategy

Based on structural analogs (e.g., 2-chloro-1-phenylethanol), two columns show superior selectivity (


):
  • Primary Choice: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Mechanism: The 3,5-dimethylphenyl group provides a "trench" that fits the aromatic ring of the analyte, while the carbamate residues H-bond with the hydroxyl group of the ethanol.

  • Secondary Choice: Chiralcel OB-H (Cellulose tris(benzoate))

    • Mechanism:[1] Often provides better resolution for ortho-substituted aromatics due to different inclusion cavity shapes.

2. Optimized Protocol
  • Mobile Phase: n-Hexane : Isopropanol (IPA)

  • Ratio: 90:10 to 95:5 (v/v)

  • Flow Rate: 0.5 – 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Nitro group absorption) or 210 nm.

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of Mobile Phase (Hexane/IPA). Filter through a 0.45 µm PTFE syringe filter.

  • Conditioning: Equilibrate column with 20 column volumes of mobile phase.

  • Screening: Inject 5 µL.

    • Target: Retention times (

      
      ) typically range between 15–25 minutes.
      
    • Optimization: If resolution (

      
      ) < 1.5, decrease IPA concentration to 2% or switch to Hexane/Ethanol (95:5).
      

Performance Metrics (Typical):

Parameter Value Note

| Resolution (


)  | > 2.0 | Baseline separation typical on OD-H. |
| LOD  | < 0.1 µg/mL | UV detection of nitro-chromophore is sensitive. |
| Analysis Time  | 15–30 min | Slower than GC, but non-destructive. |
Method B: Chiral GC (Alternative)

Status: High-Throughput Screening (e.g., Biocatalysis evolution).

Gas Chromatography is viable but requires caution due to the thermal instability of nitro compounds. Direct injection of the alcohol often leads to peak tailing due to hydrogen bonding with the silanol stationary phase; therefore, derivatization is strongly recommended.

1. Column Selection
  • Phase: CP-Chirasil-Dex CB (Beta-cyclodextrin bonded to dimethylpolysiloxane).[2]

  • Mechanism: Inclusion complexation. The aromatic ring enters the hydrophobic cyclodextrin cavity.

2. Derivatization Protocol (Acetylation)

To improve peak shape and volatility:

  • Take 10 µL of crude reaction mixture (or 1 mg pure sample).

  • Add 50 µL Acetic Anhydride and 50 µL Pyridine .

  • Shake/incubate at 60°C for 30 mins.

  • Quench with 200 µL water; extract with 500 µL Ethyl Acetate.

  • Inject the organic layer.

3. GC Conditions
  • Carrier Gas: Helium or Hydrogen (40 cm/s).

  • Injector: Split mode (1:50), 230°C.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 5°C/min to 180°C

    • Hold: 5 min

  • Detector: FID @ 250°C.

Method C: NMR (Qualitative Validation)

Status: Absolute Configuration Determination.

When reference standards are unavailable, converting the alcohol to a Mosher's Ester allows for the determination of absolute configuration (


 vs 

) via

H-NMR or

F-NMR.

Protocol:

  • React substrate with

    
    -(-)-MTPA-Cl (Mosher's acid chloride).
    
  • Analyze

    
    H-NMR.
    
  • Mechanism: The MTPA group creates an anisotropic environment. The chemical shift (

    
    ) of the protons on the methyl group (of the ethanol chain) will differ between the 
    
    
    
    and
    
    
    diastereomers due to the shielding cone of the phenyl ring.

Part 3: Comparative Analysis & Data Interpretation

The following table summarizes the operational differences between the methods.

FeatureHPLC (OD-H)GC (Chirasil-Dex)NMR (Mosher)
Precision High (±0.1% ee)Medium (±0.5% ee)Low (±2-5% ee)
Throughput 2-3 samples/hr4-6 samples/hr1 sample/hr
Sample Prep Simple (Dissolve)Complex (Derivatize)Very Complex (React)
Cost/Sample High (Solvents)Low (Gas only)High (Deuterated solv.)
Suitability Pharma QC Release Reaction Screening Config.[3] Assignment
HPLC Method Development Pathway

HPLC_Workflow Sample Racemic Sample (1 mg/mL) Screen1 Screen: Chiralcel OD-H Hex/IPA (90:10) Sample->Screen1 Check Check Resolution (Rs) Screen1->Check Success Validate Method (Linearity, Precision) Check->Success Rs > 2.0 Fail Screen: Chiralcel OB-H or AD-H Check->Fail Rs < 1.0 Optimize Optimize: Reduce IPA to 5% or Lower Flow Check->Optimize 1.0 < Rs < 2.0 Fail->Check Re-inject Optimize->Check

Figure 2: Step-by-step optimization workflow for HPLC method development.

Part 4: Troubleshooting & Expert Insights

The "Nitro" Problem (Tailing)

Symptom: Asymmetric peaks in HPLC. Cause: The nitro group interacts strongly with residual silanols on the silica support of the column. Fix: If tailing is observed on OD-H columns, do not add standard acids (TFA) immediately. First, try switching the alcohol modifier from Isopropanol to Ethanol . Ethanol is a stronger hydrogen bond donor/acceptor and can suppress these non-specific interactions.

The "Chloro" Effect (Elution Order)

Insight: For 1-phenylethanols, the elution order on Chiralcel OD-H is typically


 then 

(depending on the exact substitution). However, the ortho-chloro group alters the rotation of the phenyl ring relative to the chiral center. Validation: Always run a "spike" experiment. If you are synthesizing the

-enantiomer via a known biocatalyst (e.g., KRED), spike your reaction sample with the racemic standard to confirm which peak grows.
Trace Water in Mobile Phase

Critical Control Point: Polysaccharide columns are sensitive to water content in Normal Phase. Ensure Hexane and IPA are "HPLC Grade" and water-free (<0.1%). Moisture can cause retention time shifts, making batch-to-batch comparison difficult.

References

  • Chiralcel OD-H Instruction Manual. Daicel Chiral Technologies. (Standard operating conditions for polysaccharide columns). Link

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones. PMC / NIH. (Describes reduction of 2-chloro-acetophenones and HPLC analysis on OB-H/OD-H). Link

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of Analytical Methods in Chemistry. (Protocol for derivatization for GC analysis).[2] Link

  • Separation of 1-(2-Chloro-5-nitrophenyl)ethan-1-one. SIELC Technologies. (Reference for the achiral separation of the starting material, useful for reaction monitoring). Link

  • Chiral HPLC Analysis for Enantiomeric Excess Determination. BenchChem. (General comparative guide for calculation and validation). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-chloro-5-nitrophenyl)ethan-1-ol

Topic: Personal protective equipment for handling 1-(2-chloro-5-nitrophenyl)ethan-1-ol Content Type: Operational Safety & Logistics Guide[1][2] [1] Executive Summary & Risk Philosophy Compound Identity: 1-(2-chloro-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(2-chloro-5-nitrophenyl)ethan-1-ol Content Type: Operational Safety & Logistics Guide[1][2]

[1]

Executive Summary & Risk Philosophy

Compound Identity: 1-(2-chloro-5-nitrophenyl)ethan-1-ol (CAS: 83273-95-2 / Analogous to 35996-59-9) Role: Chiral intermediate in the synthesis of ALK inhibitors (e.g., Crizotinib derivatives).[1]

The Senior Scientist’s Perspective: Safety data sheets (SDS) for specific intermediates like 1-(2-chloro-5-nitrophenyl)ethan-1-ol are often sparse compared to common solvents.[1] Therefore, we do not rely solely on "available data"; we rely on Structure-Activity Relationship (SAR) analysis.[1]

  • The Nitro Group (

    
    ):  Implies high potential for transdermal absorption and methemoglobinemia (interference with oxygen transport in blood).[1]
    
  • The Chloro Group (

    
    ):  Increases lipophilicity (enhancing skin absorption) and presents environmental persistence risks.[1]
    
  • The Benzylic Alcohol: Increases solubility in organic solvents, facilitating transport through glove materials if not selected correctly.

Core Directive: Treat this compound as a Sensitizer and a Systemic Toxin by absorption.[1] Zero-skin-contact is the operational standard.[1]

Hazard & PPE Matrix

The following matrix dictates the protective equipment based on the chemical's specific permeation properties.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2.[3] Outer: 8 mil Nitrile (Extended Cuff) OR Laminate (Silver Shield®) for >30 min exposure.Permeation vs. Degradation: Nitro-aromatics can permeate standard nitrile without visible degradation.[1] The double layer creates a "breakthrough buffer." Laminate gloves provide broad-spectrum resistance to aromatics.[1]
Respiratory Primary: Fume Hood (Face velocity: 100 fpm)Secondary: N95/P100 Particulate Respirator (if weighing powder outside hood).[1]The solid form creates micro-dust. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism, increasing toxicity speed.[1]
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient.[1] As a benzylic alcohol derivative, the compound is an ocular irritant (H319).[4][5] Goggles prevent vapor/dust entry.[6]
Body Tyvek® Lab Coat (Closed front) + Long Pants + Closed-toe Shoes.[1]Cotton lab coats absorb liquids and hold them against the skin. Tyvek repels dust and incidental splashes.
Risk Assessment Logic (Visualized)

Before handling, every researcher must internalize this logic flow to determine the necessary containment level.

RiskAssessment Chemical 1-(2-chloro-5-nitrophenyl) ethan-1-ol Structure Analyze Structure: Nitro + Chloro + Alcohol Chemical->Structure Hazards Identified Risks: 1. Skin Absorption (Nitro) 2. Irritation (Chloro) 3. Dust Inhalation Structure->Hazards Action Protocol Decision: Fume Hood + Double Gloves + Halogenated Waste Hazards->Action

Figure 1: Structural analysis workflow determining safety protocols based on functional group hazards.[1]

Operational Protocol: Step-by-Step

This protocol is designed to be a self-validating system.[1] If you cannot perform a step (e.g., the balance is not in the hood), the operation must stop.

Phase A: Weighing & Transfer (Solid State)
  • Context: The compound is likely a solid or viscous oil. Dust generation is the primary risk.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Reason: Static charge scatters nitro-aromatic dust, contaminating the balance and bench.[1]

  • The "In-Hood" Balance: Move a micro-balance into the fume hood. If not possible, use a powders safety enclosure .

  • Transfer: Weigh the solid into a tared vial. Cap the vial immediately inside the hood before moving it.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe as hazardous waste immediately.

Phase B: Solubilization & Reaction
  • Context: Dissolving in solvents (DCM, THF, Methanol).

  • Solvent Choice: When possible, avoid DMSO. Reason: DMSO is a permeation enhancer and will carry the nitro-compound through intact skin faster than any other solvent.[1]

  • Syringe Transfer: Use Luer-lock syringes only. Reason: Prevents needle "pop-off" due to backpressure, which causes aerosolization of the toxic solution.[1]

  • Quenching: If using this in a reduction reaction (e.g., reducing the nitro group), ensure the reaction is cooled to 0°C before quenching. Nitro reductions are highly exothermic.

Emergency Response Protocol

In the event of a spill or exposure, speed is critical to prevent systemic absorption.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen with Methanol (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite 2. Do NOT use paper towels (Spread Risk) Liquid->ActionLiquid Decon Wash Surface: Soap + Water (Repeat 3x) ActionSolid->Decon ActionLiquid->Decon Disposal Tag: Halogenated Organic Waste Decon->Disposal

Figure 2: Decision tree for spill remediation. Note the specific instruction to dampen solids to prevent aerosolization.

First Aid Specifics:

  • Skin Contact: Wash with soap and water for 15 minutes .[7] Do not use alcohol for washing skin (increases absorption).

  • Inhalation: Move to fresh air. Seek medical attention immediately; mention "potential nitro-aromatic exposure" to the physician (relevant for methemoglobin monitoring).[1]

Waste Disposal & Logistics

Proper disposal is not just environmental compliance; it is a safety requirement to prevent downstream reactions in waste drums.

  • Classification: Halogenated Organic Waste .[1]

    • Critical: Do NOT mix with "General Organic Waste" or "Non-Halogenated" streams.

    • Why: The chlorine atom (

      
      ) releases acidic gases (HCl) and can form dioxins if incinerated in standard low-temperature kilns.[1] It requires high-temperature incineration with scrubbers.[1][5]
      
  • Container Labeling:

    • Must read: "Contains 1-(2-chloro-5-nitrophenyl)ethan-1-ol.[1][8] Toxic. Halogenated."

  • Glassware: Rinse all glassware with acetone inside the hood. Collect the first rinse as halogenated waste. Only then move glassware to the wash sink.

References
  • PubChem. (n.d.). 1-(2-chloro-5-nitrophenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Waste Codes for Halogenated Solvents (F001/F002). Retrieved from [Link]

Sources

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